DPC423
Description
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N4O3S.ClH/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30;/h2-13H,14,30H2,1H3,(H,31,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBVKRYJJZQKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292135-59-2 | |
| Record name | DPC-423 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292135592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPC-423 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLJ2DL48G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Antithrombotic Action of DPC423: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of DPC423, a potent and selective inhibitor of Factor Xa, intended for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
Core Mechanism of Action: Competitive Inhibition of Factor Xa
This compound, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a synthetic, orally bioavailable, and competitive inhibitor of human coagulation Factor Xa (FXa).[1] FXa is a critical serine protease that occupies a central position in the coagulation cascade, acting as the convergence point for both the intrinsic and extrinsic pathways.[2] By binding to the active site of FXa, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of prothrombin to thrombin. This inhibition of thrombin generation is the cornerstone of this compound's antithrombotic effect, as thrombin is the ultimate enzyme responsible for the cleavage of fibrinogen to fibrin, the structural basis of a blood clot.[2][3] The antithrombotic effect of this compound is directly related to its inhibition of Factor Xa and not due to the inhibition of thrombin or direct effects on platelet aggregation.[1]
Quantitative Analysis of Inhibitory Potency and Selectivity
The efficacy of this compound is underscored by its high potency and selectivity for Factor Xa. The following tables summarize the key quantitative data that define its inhibitory profile.
Table 1: Inhibitory Potency of this compound against Factor Xa
| Species | Inhibition Constant (Ki) (nM) |
| Human | 0.15[1][3][4][5] |
| Rabbit | 0.3[3][4][5] |
Table 2: Selectivity Profile of this compound against Other Serine Proteases
| Enzyme | Inhibition Constant (Ki) (nM) |
| Trypsin | 60[1][3][4] |
| Plasma Kallikrein | 61[1][3][4] |
| Thrombin | 6000[1][3][4] |
| Activated Protein C | 1800[1][4] |
| Factor IXa | 2200[1][4] |
| Factor VIIa | >15,000[1][4] |
| Chymotrypsin | >17,000[1][4] |
| Urokinase | >19,000[1][4] |
| Plasmin | >35,000[1][4] |
| Tissue Plasminogen Activator | >45,000[1][4] |
| Complement Factor I | 44,000 (IC50)[1][4] |
Table 3: In Vitro Anticoagulant Effects of this compound in Human Plasma
| Assay | Concentration to Double Clotting Time (µM) |
| Prothrombin Time (PT) | 3.1 ± 0.4[1] |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4[1] |
| Heptest Clotting Time | 1.1 ± 0.5[1] |
Table 4: In Vivo Antithrombotic Efficacy of this compound
| Animal Model | Efficacy Metric | Value (nM) |
| Rabbit Arteriovenous Shunt Thrombosis | IC50 | 150[1] |
| Rat Arteriovenous Shunt Thrombosis | IC50 | 470[1] |
Visualizing the Mechanism and Experimental Frameworks
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established coagulation assays. The following are detailed methodologies for the key experiments cited.
Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the direct inhibitory activity of this compound on purified Factor Xa.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to the desired test concentrations.
-
Reconstitute purified human Factor Xa in a suitable buffer (e.g., Tris-HCl with BSA).
-
Prepare a chromogenic substrate specific for Factor Xa (e.g., S-2222) in sterile water.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of the this compound dilution or vehicle control.
-
Add the purified Factor Xa solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.
-
-
Data Analysis:
-
Calculate the percentage of Factor Xa inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Prothrombin Time (PT) Assay
Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.
Methodology:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Prepare platelet-poor plasma (PPP) by centrifuging the blood sample (e.g., at 1500 x g for 15 minutes).
-
-
Assay Procedure:
-
Pre-warm the PPP sample and the PT reagent (containing thromboplastin and calcium) to 37°C.
-
Add a specific volume of the PPP to a test tube or coagulometer cuvette.
-
Add the pre-warmed PT reagent to the PPP and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
-
-
Data Analysis:
-
The result is expressed as the clotting time in seconds. For inhibitor studies, the concentration of this compound required to double the baseline PT is determined.
-
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.
Methodology:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
-
Assay Procedure:
-
Pre-warm the PPP, aPTT reagent (containing a contact activator like silica and phospholipids), and calcium chloride solution to 37°C.
-
In a test tube or cuvette, mix the PPP with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Add the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
-
-
Data Analysis:
-
The result is reported as the clotting time in seconds. The concentration of this compound that doubles the baseline aPTT is determined.
-
Conclusion
This compound is a highly potent and selective direct inhibitor of Factor Xa. Its mechanism of action is characterized by competitive binding to the active site of Factor Xa, leading to a significant reduction in thrombin generation and subsequent fibrin clot formation. This is reflected in its low nanomolar Ki value for Factor Xa and its ability to prolong clotting times in standard coagulation assays. The high selectivity of this compound for Factor Xa over other serine proteases minimizes off-target effects. These characteristics, combined with its oral bioavailability, established this compound as a promising candidate for the prevention and treatment of thrombotic disorders.
References
DPC423: A Deep Dive into a Selective Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DPC423, a potent and selective inhibitor of Factor Xa. This compound, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, emerged as a promising oral anticoagulant for the prevention and treatment of thrombotic disorders. This document details its mechanism of action, summarizes key preclinical data in structured tables, outlines experimental methodologies, and visualizes critical pathways and processes.
Core Concepts: Mechanism of Action
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the point of convergence for both the intrinsic and extrinsic pathways, and as part of the prothrombinase complex, it is responsible for the conversion of prothrombin to thrombin. Thrombin then catalyzes the formation of fibrin from fibrinogen, leading to clot formation.[1]
This compound is a direct, competitive, and selective inhibitor of human coagulation Factor Xa.[2][3] By binding to the active site of FXa, this compound effectively blocks its enzymatic activity, thereby inhibiting the generation of thrombin and the subsequent formation of fibrin clots.[4] Its antithrombotic effect is directly related to the inhibition of Factor Xa, with no significant impact on thrombin or direct inhibition of platelet aggregation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various preclinical studies.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Target Enzyme | Inhibition Constant (K_i) [nM] | IC50 [nM] |
| Factor Xa (human) | 0.15 | - |
| Factor Xa (rabbit) | 0.3 | - |
| Trypsin | 60 | - |
| Thrombin | 6,000 | - |
| Plasma Kallikrein | 61 | - |
| Activated Protein C | 1,800 | - |
| Factor IXa | 2,200 | - |
| Factor VIIa | >15,000 | - |
| Chymotrypsin | - | >17,000 |
| Urokinase | - | >19,000 |
| Plasmin | - | >35,000 |
| Tissue Plasminogen Activator | - | >45,000 |
| Complement Factor I | - | 44,000 |
Data sourced from Pinto et al., 2001 and other preclinical reports.[3]
Table 2: In Vitro Anticoagulant Effects of this compound in Human Plasma
| Assay | Concentration to Double Clotting Time (µM) |
| Prothrombin Time (PT) | 3.1 ± 0.4 |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |
| Heptest Clotting Time | 1.1 ± 0.5 |
Data sourced from Pinto et al., 2002.[3]
Table 3: In Vivo Antithrombotic Efficacy of this compound
| Animal Model | Species | Route of Administration | Efficacy Endpoint | IC50 / ED50 |
| Arteriovenous Shunt Thrombosis | Rabbit | Intravenous | Thrombus Weight Reduction | 150 nM |
| Arteriovenous Shunt Thrombosis | Rat | Intravenous | Thrombus Weight Reduction | 470 nM |
| Electrically Induced Carotid Artery Thrombosis | Rabbit | Intravenous Infusion | Antithrombotic Effect | ED50: 0.6 mg/kg/h |
Data sourced from preclinical studies by Pinto et al.[3]
Table 4: Pharmacokinetic Profile of this compound
| Species | Route of Administration | Oral Bioavailability (%) | Plasma Clearance (L/kg/h) | Plasma Half-life (h) |
| Dog | Oral | 57 | 0.24 | 7.5 |
| Human (preliminary data) | Oral | Orally Bioavailable | - | 27 - 35 |
Data sourced from Pinto et al., 2001 and Barrett et al., 2001.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Assays
1. Factor Xa Inhibition Assay (Chromogenic)
-
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa on a specific chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human Factor Xa to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a pre-warmed solution of the chromogenic substrate S-2222.
-
Measure the rate of p-nitroaniline (pNA) release by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
The inhibitory constant (K_i) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate enzyme kinetic models.
-
2. Prothrombin Time (PT) Assay
-
Principle: The PT test evaluates the extrinsic and common pathways of coagulation. It measures the time taken for clot formation after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma.
-
Materials:
-
Platelet-poor plasma (PPP) from human donors
-
PT reagent (containing tissue thromboplastin and calcium chloride)
-
Coagulometer
-
Water bath at 37°C
-
-
Procedure:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Prepare PPP by centrifuging the blood sample.
-
Pre-warm the PPP and the PT reagent to 37°C.
-
To a test tube, add a specific volume of PPP.
-
Add the pre-warmed PT reagent to the plasma and simultaneously start a timer.
-
The time until a fibrin clot is formed is recorded by the coagulometer.
-
To determine the effect of this compound, the compound is pre-incubated with the plasma before the addition of the PT reagent.
-
3. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT test assesses the intrinsic and common pathways of coagulation. It measures the clotting time of plasma after the addition of a contact activator (like silica or kaolin), phospholipids (cephalin), and calcium.
-
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution (e.g., 0.025 M)
-
Coagulometer
-
Water bath at 37°C
-
-
Procedure:
-
Prepare PPP as described for the PT assay.
-
Pre-warm the PPP, aPTT reagent, and calcium chloride solution to 37°C.
-
In a test tube, mix a specific volume of PPP with the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Add the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.
-
The time to clot formation is measured by the coagulometer.
-
The effect of this compound is determined by pre-incubating it with the plasma.
-
In Vivo Models
1. Rabbit Arteriovenous (AV) Shunt Thrombosis Model
-
Principle: This model assesses the ability of an antithrombotic agent to prevent the formation of a thrombus on a thrombogenic surface introduced into an extracorporeal shunt.
-
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., ketamine, xylazine)
-
Surgical instruments
-
Silastic tubing for the shunt
-
Thrombogenic surface (e.g., cotton thread)
-
Flow probe
-
-
Procedure:
-
Anesthetize the rabbit.
-
Isolate the carotid artery and the contralateral jugular vein.
-
Create an extracorporeal shunt by cannulating the artery and the vein with Silastic tubing.
-
Introduce a cotton thread of a specific length and weight into the arterial segment of the shunt to provide a thrombogenic surface.
-
Allow blood to circulate through the shunt for a defined period (e.g., 40 minutes).
-
Administer this compound (intravenously or orally) before or during the shunting period.
-
After the circulation period, clamp the shunt, remove the thread with the attached thrombus.
-
The thrombus is then weighed, and the percent inhibition of thrombus formation compared to a vehicle control group is calculated.[7]
-
2. Rabbit Electrically Induced Carotid Artery Thrombosis (ECAT) Model
-
Principle: This model evaluates the efficacy of an antithrombotic agent in preventing occlusive thrombus formation in a carotid artery following electrical injury to the endothelium.
-
Materials:
-
New Zealand White rabbits
-
Anesthetics
-
Surgical instruments
-
A constant current stimulator with a bipolar electrode
-
Doppler flow probe
-
-
Procedure:
-
Anesthetize the rabbit and expose a segment of the carotid artery.
-
Place a Doppler flow probe proximally to the injury site to monitor blood flow.
-
Apply the bipolar electrode to the external surface of the artery.
-
Induce endothelial injury by applying a specific electrical current (e.g., 4 mA for 3 minutes).
-
Monitor carotid blood flow continuously for a set period (e.g., 90 minutes) to determine the time to occlusion.
-
This compound is administered as a continuous intravenous infusion starting before the electrical injury.
-
The primary endpoint is the prevention of thrombotic occlusion, often quantified by the maintenance of carotid blood flow. The thrombus can also be excised and weighed.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound.
Caption: The coagulation cascade, highlighting the central role of Factor Xa and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo evaluation of antithrombotic agents like this compound.
Caption: The logical pathway for the preclinical and clinical development of this compound.
Clinical Development
This compound was selected for clinical development based on its promising preclinical profile, including high potency, selectivity, efficacy, and oral bioavailability.[2][3] Preliminary data in humans indicated that this compound was well-tolerated and possessed a long plasma half-life of 27 to 35 hours, supporting the potential for once-daily dosing. However, detailed results from extensive Phase I, II, or III clinical trials are not widely available in the public domain, suggesting that its clinical development may have been discontinued.
Conclusion
This compound is a well-characterized, potent, and selective Factor Xa inhibitor with a strong preclinical data package demonstrating its potential as an oral anticoagulant. The methodologies for its evaluation, from in vitro enzyme kinetics to in vivo thrombosis models, are well-established and provide a robust framework for the assessment of novel antithrombotic agents. While its clinical development journey appears to have been halted, the study of this compound has contributed valuable insights into the development of direct Factor Xa inhibitors, a class of drugs that has since seen significant clinical success.
References
- 1. A Rabbit Model of Thrombosis on Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. quadratech.co.uk [quadratech.co.uk]
- 5. diapharma.com [diapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
DPC423: A Technical Guide to a Potent Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPC423, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a potent, selective, and orally bioavailable inhibitor of coagulation Factor Xa.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, and experimental evaluation of this compound. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticoagulant therapies.
Chemical Structure and Properties
This compound is a synthetic pyrazole derivative with a complex molecular structure designed for high-affinity and selective binding to the active site of Factor Xa.[1]
| Property | Value | Reference |
| Chemical Name | 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | [1][2] |
| Molecular Formula | C25H20F4N4O3S | [3] |
| Molecular Weight | 532.5 g/mol | [3] |
| CAS Number | 209957-47-1 | [3] |
Mechanism of Action
This compound functions as a direct, competitive inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa is the point of convergence for the intrinsic and extrinsic pathways of blood coagulation and is responsible for the conversion of prothrombin to thrombin. By binding to Factor Xa, this compound effectively blocks this conversion, thereby preventing the formation of fibrin clots.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Ki (nM) |
| Factor Xa | 0.15 |
| Trypsin | 60 |
| Thrombin | 6000 |
| Plasma Kallikrein | 61 |
| Activated Protein C | 1800 |
| Factor IXa | 2200 |
| Factor VIIa | >15,000 |
| Chymotrypsin | >17,000 |
| Urokinase | >19,000 |
| Plasmin | >35,000 |
| Tissue Plasminogen Activator | >45,000 |
| Data from Wong et al., 2002[2] |
Table 2: In Vitro Anticoagulant Activity of this compound in Human Plasma
| Assay | Concentration to Double Clotting Time (µM) |
| Prothrombin Time (PT) | 3.1 ± 0.4 |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |
| Heptest | 1.1 ± 0.5 |
| Data from Wong et al., 2002[2] |
Table 3: Pharmacokinetic Properties of this compound in Dogs
| Parameter | Value |
| Oral Bioavailability | 57% |
| Plasma Clearance | 0.24 L/kg/h |
| Plasma Half-life | 7.5 h |
| Data from Wong et al., 2002[2] |
Table 4: In Vivo Antithrombotic Activity of this compound
| Animal Model | IC50 (nM) |
| Rabbit Arteriovenous Shunt Thrombosis | 150 |
| Rat Arteriovenous Shunt Thrombosis | 470 |
| Data from Wong et al., 2002[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chemical Synthesis of this compound
A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is described in the supporting information of the primary publication by Pinto et al. in the Journal of Medicinal Chemistry, 2001, volume 44, issue 4, pages 566-578.[1][4] Due to copyright restrictions, the full text of the supporting information cannot be reproduced here. Researchers are advised to consult the original publication for the complete synthesis procedure.
Factor Xa Inhibition Assay
This assay is a colorimetric method used to determine the inhibitory activity of this compound against human Factor Xa.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa on a chromogenic substrate. The residual Factor Xa activity is inversely proportional to the concentration of the inhibitor.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed amount of human Factor Xa to each well.
-
Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of color development is proportional to the Factor Xa activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value by fitting the data to an appropriate enzyme inhibition model.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) is added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.
Materials:
-
Platelet-poor plasma (PPP) from human subjects
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Pre-warm the PPP and PT reagent to 37°C.
-
Pipette a specific volume of PPP into a cuvette.
-
Add the PT reagent to the cuvette and incubate for a defined period.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium chloride to initiate clotting. The time to clot formation is measured.
Materials:
-
Platelet-poor plasma (PPP) from human subjects
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Pre-warm the PPP and aPTT reagent to 37°C.
-
Pipette a specific volume of PPP into a cuvette.
-
Add the aPTT reagent to the cuvette and incubate for a defined period to allow for the activation of the contact factors.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.
Rabbit Arteriovenous Shunt Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of this compound.
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein in an anesthetized rabbit. The formation of a thrombus on the surface is measured over a specific period.
Materials:
-
New Zealand White rabbits
-
Anesthetic agents
-
Polyethylene tubing for the shunt
-
Silk thread
-
Surgical instruments
-
This compound formulation for administration
Procedure:
-
Anesthetize the rabbit.
-
Expose the carotid artery and jugular vein.
-
Insert the ends of the polyethylene tubing (containing a pre-weighed silk thread) into the artery and vein to create an arteriovenous shunt.
-
Administer this compound or vehicle to the rabbit (e.g., intravenously or orally).
-
Allow blood to flow through the shunt for a predetermined time (e.g., 15-30 minutes).
-
After the specified time, clamp the shunt and remove the silk thread.
-
Weigh the silk thread with the formed thrombus.
-
The weight of the thrombus is calculated by subtracting the initial weight of the thread.
-
The antithrombotic effect of this compound is determined by comparing the thrombus weight in treated animals to that in vehicle-treated animals.
Conclusion
This compound is a highly potent and selective inhibitor of Factor Xa with demonstrated efficacy in both in vitro and in vivo models of thrombosis. Its favorable pharmacokinetic profile, including good oral bioavailability, made it a promising candidate for clinical development as an oral anticoagulant. The data and experimental protocols presented in this guide provide a valuable resource for the continued research and development of next-generation antithrombotic agents.
References
- 1. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of DPC423: A Potent Factor Xa Inhibitor's Journey from Discovery to Discontinuation
An In-depth Technical Guide on the Discovery and Development of DPC423 (Razaxaban)
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and development of this compound, a potent and selective, orally bioavailable, direct factor Xa (FXa) inhibitor. This compound, later known as razaxaban, represented a significant advancement in the pursuit of novel anticoagulants. This document provides a comprehensive overview of its chemical origins, mechanism of action, preclinical pharmacology, and clinical development, culminating in the strategic decision to discontinue its advancement in favor of another agent with a superior safety profile.
Discovery: A Tale of Rational Drug Design
The discovery of this compound was the culmination of a focused drug discovery program aimed at developing a small molecule, orally active inhibitor of factor Xa, a critical enzyme in the coagulation cascade. The research, primarily conducted by scientists at DuPont Pharmaceuticals and later Bristol-Myers Squibb, centered on a pyrazole scaffold.
The development process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. A key breakthrough in the discovery of this compound was the strategic replacement of a highly basic benzamidine P1 moiety, common in early FXa inhibitors, with a less basic benzylamine group.[1][2] This modification was instrumental in improving oral bioavailability and the overall drug-like properties of the compound. Further optimization of the pyrazole core and the biphenyl P4 region led to the identification of this compound: 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.[2][3]
Mechanism of Action: Targeting a Key Coagulation Factor
This compound is a direct, competitive, and selective inhibitor of human coagulation factor Xa.[3] Factor Xa occupies a pivotal position in the coagulation cascade, at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot. By directly binding to the active site of factor Xa, this compound effectively blocks this conversion, thereby inhibiting thrombin generation and subsequent clot formation.[4]
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// Edges Intrinsic -> FX [label="activates"]; Extrinsic -> FX [label="activates"]; FX -> FXa; FXa -> Thrombin [label="converts"]; Prothrombin -> Thrombin [style=invis]; Thrombin -> Fibrin [label="converts"]; Fibrinogen -> Fibrin [style=invis]; this compound -> FXa [label="inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; }
Methodology:
-
Reagent Preparation: Prepare solutions of human Factor Xa, the test compound (this compound) at various concentrations, and a chromogenic substrate specific for Factor Xa in an appropriate buffer (e.g., Tris-HCl).
-
Pre-incubation: In a microplate well, add the Factor Xa solution and the test compound solution. Allow to pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate to the well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Rabbit Electrically Induced Carotid Artery Thrombosis (ECAT) Model
This in vivo model is used to evaluate the antithrombotic efficacy of a compound in an arterial thrombosis setting.
dot
References
- 1. Outcomes of discontinuing rivaroxaban compared with warfarin in patients with nonvalvular atrial fibrillation: analysis from the ROCKET AF trial (Rivaroxaban Once-Daily, Oral, Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment discontinuations with new oral agents for long-term anticoagulation: insights from a meta-analysis of 18 randomized trials including 101,801 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Pharmaceutical research and development pipeline - Bristol Myers Squibb [bms.com]
The Role of DPC423 in the Blood Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DPC423 (razaxaban), a potent and selective direct inhibitor of Factor Xa, and its role in the blood coagulation cascade. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of this compound.
Introduction to the Blood Coagulation Cascade and the Role of Factor Xa
The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. This process is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa (FXa) is a serine protease that plays a pivotal role in this cascade, situated at the convergence of the intrinsic and extrinsic pathways.[1] FXa, as part of the prothrombinase complex, is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable clot. Given its critical position, FXa has emerged as a key target for anticoagulant therapies.[2][3]
This compound: A Direct Inhibitor of Factor Xa
This compound, also known as razaxaban, is a synthetic, orally bioavailable, and competitive direct inhibitor of human Factor Xa.[4] Its mechanism of action involves binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and subsequently inhibiting clot formation.[5] This targeted inhibition offers a potentially more predictable anticoagulant response compared to traditional anticoagulants that act on multiple factors in the coagulation cascade.[1][2]
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound, including its inhibitory potency, selectivity, in vitro anticoagulant effects, in vivo antithrombotic efficacy, and pharmacokinetic properties in humans.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Enzyme | Ki (nM) | Selectivity vs. Factor Xa |
| Factor Xa | 0.15 | - |
| Trypsin | 60 | 400-fold |
| Thrombin | 6000 | >10,000-fold |
| Plasma Kallikrein | 61 | ~407-fold |
| Activated Protein C | 1800 | 12,000-fold |
| Factor IXa | 2200 | 14,667-fold |
| Factor VIIa | >15,000 | >100,000-fold |
| Chymotrypsin | >17,000 | >113,333-fold |
| Urokinase | >19,000 | >126,667-fold |
| Plasmin | >35,000 | >233,333-fold |
| Tissue Plasminogen Activator | >45,000 | >300,000-fold |
Table 2: In Vitro Anticoagulant Effects of this compound in Human Plasma
| Assay | Concentration for Doubling of Clotting Time (µM) |
| Prothrombin Time (PT) | 3.1 ± 0.4 |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |
| Heptest Clotting Time | 1.1 ± 0.5 |
Table 3: In Vivo Antithrombotic Efficacy of this compound
| Animal Model | Endpoint | IC50 / ED50 |
| Rabbit Arteriovenous Shunt Thrombosis | Thrombus Formation | IC50: 150 nM |
| Rat Arteriovenous Shunt Thrombosis | Thrombus Formation | IC50: 470 nM |
| Rabbit Electrically Induced Carotid Artery Thrombosis | Antithrombotic Effect | ED50: 0.22 ± 0.05 mg/kg/h (IV) |
Table 4: Pharmacokinetic Profile of this compound in Healthy Human Volunteers (Single and Multiple Doses)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |
| Single Dose (10-200 mg) | Dose-proportional increase | 1 - 6 | Dose-proportional increase | Not specified |
| Multiple Dose (25-100 mg Q12h or Q24h for 5 days) | Dose-proportional increase | Not specified | Dose-proportional increase | Not specified |
Note: Steady-state plasma concentrations were achieved within 3-4 days of multiple dosing.[4]
Experimental Protocols
Factor Xa Inhibition Assay (Biochemical Assay)
This protocol describes a chromogenic assay to determine the in vitro inhibitory activity of this compound against purified human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2765)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of human Factor Xa in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in the same buffer.
-
To each well of a 96-well microplate, add the Factor Xa solution.
-
Add the this compound dilutions to the respective wells and incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Prothrombin Time (PT) Assay
This protocol outlines the procedure for measuring the effect of this compound on the prothrombin time in human plasma.
Materials:
-
Citrated human plasma
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound-spiked plasma samples at various concentrations
-
Coagulometer
Procedure:
-
Pre-warm the thromboplastin reagent and CaCl2 solution to 37°C.
-
Pipette a specific volume of the this compound-spiked plasma sample into a cuvette pre-warmed to 37°C.
-
Add the pre-warmed thromboplastin reagent to the cuvette and incubate for a specified time (e.g., 1-3 minutes) at 37°C.
-
Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.
-
Compare the PT of the this compound-spiked samples to a control plasma sample to determine the anticoagulant effect.
Chromogenic Anti-Factor Xa Assay
This assay measures the activity of this compound in plasma by quantifying its inhibition of a known amount of exogenous Factor Xa.[6][7][8][9][10]
Materials:
-
Citrated human plasma containing this compound
-
Reagent containing a known excess of Factor Xa
-
Chromogenic substrate for Factor Xa
-
Buffer solution
-
Microplate reader or automated coagulation analyzer
Procedure:
-
Patient plasma containing the Factor Xa inhibitor is incubated with a known excess amount of Factor Xa.
-
The this compound in the plasma will inhibit a portion of the added Factor Xa.
-
A chromogenic substrate that is specifically cleaved by Factor Xa is then added to the mixture.
-
The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
The intensity of the color produced is measured at 405 nm and is inversely proportional to the concentration of the Factor Xa inhibitor in the plasma.
-
The concentration of this compound is determined by comparing the result to a standard curve prepared with known concentrations of the drug.
In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This protocol describes a common in vivo model to assess the antithrombotic efficacy of this compound.[11][12][13]
Materials:
-
New Zealand White rabbits
-
Anesthesia (e.g., ketamine/xylazine)
-
Polyethylene tubing for the shunt
-
Surgical instruments
-
Thrombogenic surface (e.g., cotton thread or collagen-coated surface) to be placed within the shunt
-
This compound formulation for intravenous or oral administration
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rabbit.
-
Expose the carotid artery and jugular vein.
-
Insert cannulas into the artery and vein and connect them with a piece of polyethylene tubing to create an extracorporeal arteriovenous shunt.
-
Place a thrombogenic stimulus (e.g., a cotton thread of a specific length and weight) inside the shunt tubing.
-
Administer this compound or vehicle control to the rabbit via the desired route (e.g., intravenous infusion or oral gavage) at various doses.
-
Allow blood to circulate through the shunt for a defined period (e.g., 60 minutes).
-
After the circulation period, remove the shunt and carefully dissect the cotton thread.
-
Weigh the thread to determine the mass of the thrombus that has formed.
-
Calculate the percentage of inhibition of thrombus formation for each dose of this compound compared to the vehicle control group.
-
Determine the IC50 or ED50 value for the antithrombotic effect.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: The blood coagulation cascade and the inhibitory action of this compound on Factor Xa.
Caption: Workflow for the chromogenic anti-Factor Xa assay.
Caption: Workflow for the prothrombin time (PT) assay.
Conclusion
This compound is a highly potent and selective direct inhibitor of Factor Xa with demonstrated efficacy in preclinical models of thrombosis and predictable pharmacokinetics in humans. Its targeted mechanism of action within the blood coagulation cascade makes it a significant compound of interest for the development of oral anticoagulant therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of anticoagulation.
References
- 1. Novel Oral Factor Xa and Thrombin Inhibitors in the Management of Thromboembolism | Annual Reviews [annualreviews.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Efficacy and Safety of Factor Xa Inhibitors in Anticoagulation Therapy: A Comprehensive Review of Current Research and Clinical Applications | ClinicSearch [clinicsearchonline.org]
- 6. Anti-Xa Assays [practical-haemostasis.com]
- 7. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 10. lancet.co.za [lancet.co.za]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of DPC423
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of DPC423, a potent and selective factor Xa inhibitor. The information is compiled from preclinical studies and is intended to serve as a detailed resource for professionals in drug development and related scientific fields.
Introduction to this compound
This compound is a synthetic, competitive, and selective inhibitor of coagulation factor Xa.[1] By targeting factor Xa, a critical enzyme in the coagulation cascade, this compound effectively reduces thrombin generation and subsequent fibrin clot formation. Preliminary data from human studies have suggested that this compound is orally bioavailable and possesses a long plasma half-life, indicating its potential as an oral anticoagulant for the management of thrombotic disorders.[1]
Mechanism of Action: Factor Xa Inhibition
This compound's primary mechanism of action is the direct inhibition of Factor Xa, a crucial convergence point in the intrinsic and extrinsic pathways of the coagulation cascade.
Caption: this compound inhibits Factor Xa, a key enzyme in the coagulation cascade.
Pharmacokinetic Profile
Preclinical Pharmacokinetics in Dogs
Pharmacokinetic studies in dogs have demonstrated good oral bioavailability and a favorable pharmacokinetic profile for this compound.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 57% | Dog | [1][2] |
| Plasma Clearance | 0.24 L/kg/h | Dog | [1][2] |
| Plasma Half-life (t½) | 7.5 h | Dog | [1][2] |
Preliminary Human Pharmacokinetics
Initial studies in humans have indicated that this compound is orally bioavailable and has a long plasma half-life, suggesting the potential for once-daily dosing.
| Parameter | Value | Species | Reference |
| Plasma Half-life (t½) | 27 - 35 h | Human |
Experimental Protocols
Animal Studies
While the exact oral and intravenous doses used to determine the pharmacokinetic parameters in dogs are not publicly available in the reviewed literature, a general methodology for such studies can be outlined.
Caption: Workflow for a typical preclinical pharmacokinetic study.
An in vivo study in a rabbit model of arteriovenous shunt thrombosis was conducted to evaluate the antithrombotic efficacy of this compound.
-
Oral Administration: this compound was administered orally to rabbits at doses of 1, 3, and 10 mg/kg.
-
Intravenous Administration: this compound was administered as a continuous intravenous infusion at doses ranging from 0.08 to 2.5 mg/kg/h.
Analytical Methodology for Plasma Sample Analysis
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in rat and dog plasma.
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma samples.
LC-MS/MS Method Parameters:
| Parameter | Details |
| Sample Preparation | Solid-phase extraction using an Isolute C2 cartridge. |
| HPLC Column | YMC ODS-AQ C18 (50x2 mm) |
| Mobile Phase | H₂O/CH₃CN/HCOOH (66:34:0.1, v/v/v), pH 4.0 |
| Flow Rate | 300 µL/min |
| Analysis Time | 5 min |
| Mass Spectrometer | PE Sciex API III+ triple quadrupole |
| Ion Source | Turbo IonSpray |
| Concentration Range | 0.005 - 2.5 µM in plasma |
| Precision (CV) | <10% |
| Accuracy (difference) | <10% |
| Extraction Recovery | ~90% |
| Linearity (r²) | >0.999 |
In Vitro Metabolism Studies
The metabolism of this compound has been investigated in vitro using liver microsomes from various species, including rats, dogs, and humans. These studies are crucial for understanding the metabolic pathways and potential for drug-drug interactions. While specific experimental conditions for this compound are not detailed in the available literature, a general protocol for such an assay is as follows:
-
Incubation: this compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points.
-
Analysis: The concentration of this compound and the formation of its metabolites are measured using LC-MS/MS.
Conclusion
This compound has demonstrated promising pharmacokinetic properties in preclinical studies, including good oral bioavailability in dogs and a long half-life in preliminary human trials. Its potent and selective inhibition of Factor Xa makes it a compelling candidate for development as an oral anticoagulant. The detailed experimental protocols and analytical methods provided in this guide offer a valuable resource for researchers and scientists involved in the continued investigation and development of this compound and similar compounds. Further studies will be necessary to fully characterize its pharmacokinetic and pharmacodynamic profile in humans.
References
An In-Depth Technical Guide on the In Vitro Anticoagulant Effects of DPC423 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of DPC423, a potent and selective inhibitor of Factor Xa. This compound, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, was developed as an oral anticoagulant for the potential treatment of thrombotic disorders.[1] This document details its mechanism of action, inhibitory constants, effects on plasma clotting times, and the experimental protocols used for its evaluation.
Core Data Presentation: Inhibitory Activity and Anticoagulant Effects
The anticoagulant activity of this compound is primarily driven by its direct, competitive, and highly selective inhibition of human coagulation Factor Xa (fXa).[1] Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for converting prothrombin to thrombin, which in turn leads to clot formation.[2]
Inhibitory Potency and Selectivity
This compound demonstrates subnanomolar potency against human Factor Xa and exhibits high selectivity over other related serine proteases involved in coagulation and fibrinolysis.[1][3] This selectivity minimizes off-target effects, a desirable characteristic for an antithrombotic agent.
Table 1: Inhibitory Constant (Kᵢ) and IC₅₀ of this compound against Human Serine Proteases
| Enzyme | Kᵢ (nM) |
| Factor Xa | 0.15 |
| Trypsin | 60 |
| Plasma Kallikrein | 61 |
| Activated Protein C (APC) | 1,800 |
| Factor IXa | 2,200 |
| Thrombin | 6,000 |
| Factor VIIa | >15,000 |
| Chymotrypsin | >17,000 |
| Urokinase | >19,000 |
| Plasmin | >35,000 |
| Tissue Plasminogen Activator (tPA) | >45,000 |
| Complement Factor I | 44,000 (IC₅₀) |
Data sourced from Pinto et al. (2001).[1][3]
In Vitro Anticoagulant Effects in Human Plasma
The inhibitory effect of this compound on Factor Xa translates to a prolongation of clotting times in standard coagulation assays performed on human plasma. The concentration required to double the baseline clotting time is a key metric for assessing its anticoagulant potential.
Table 2: Concentration of this compound Required to Double Clotting Times in Human Plasma
| Assay | Concentration (µM) |
| Prothrombin Time (PT) | 3.1 ± 0.4 |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |
| Heptest Clotting Time | 1.1 ± 0.5 |
Data sourced from Pinto et al. (2001).[1]
Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro experiments used to characterize the anticoagulant effects of this compound.
Factor Xa Inhibition Assay
This assay quantifies the direct inhibitory activity of this compound on purified human Factor Xa.
-
Principle: A chromogenic assay is used to measure the activity of Factor Xa.[4][5] The enzyme cleaves a synthetic substrate, releasing a colored molecule (chromophore). The rate of color change is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, leading to a slower rate of color development.
-
Methodology:
-
Reagent Preparation: Purified human Factor Xa and a specific chromogenic substrate for Factor Xa are prepared in an appropriate buffer.
-
Incubation: A fixed concentration of human Factor Xa is pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.[6]
-
Reaction Initiation: The chromogenic substrate is added to the mixture to start the enzymatic reaction.
-
Measurement: The absorbance of the solution is measured over time at a specific wavelength (e.g., 405 nm) using a microplate reader.[6]
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance. The inhibitor concentration that causes 50% inhibition (IC₅₀) is determined, and from this, the inhibitory constant (Kᵢ) can be calculated.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[7]
-
Principle: Plasma is incubated with a contact activator (like silica or kaolin) and phospholipids (a substitute for platelets), which activates the intrinsic pathway.[7] The addition of calcium chloride then triggers the coagulation cascade, and the time to clot formation is measured.[8]
-
Methodology:
-
Plasma Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole human blood.[8]
-
Incubation: A volume of plasma is mixed with a solution containing this compound (or vehicle control) and incubated at 37°C.
-
Activation: An aPTT reagent containing a contact activator and phospholipids is added, and the mixture is incubated for a defined period (e.g., 3 minutes) at 37°C.[8]
-
Clotting Initiation: Pre-warmed calcium chloride solution is added to the tube, and a timer is started simultaneously.
-
Endpoint Detection: The time taken for a visible fibrin clot to form is recorded. This can be done manually or using an automated coagulometer.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Principle: The assay is initiated by adding a reagent containing tissue factor (thromboplastin) and calcium to the plasma sample.[9] This activates Factor VII, triggering the extrinsic pathway, and the time to clot formation is measured.
-
Methodology:
-
Plasma Preparation: Platelet-poor plasma is prepared as described for the aPTT assay.
-
Incubation: Plasma is mixed with this compound (or vehicle control) and pre-warmed to 37°C.
-
Clotting Initiation: A pre-warmed PT reagent (containing thromboplastin and calcium) is added to the plasma, and a timer is started.
-
Endpoint Detection: The time taken for a fibrin clot to form is measured, either manually or with an automated instrument.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for In Vitro Anticoagulant Profiling
Caption: Workflow for assessing the in vitro anticoagulant effects of this compound.
Mechanism of Action of this compound in the Coagulation Cascade
Caption: this compound selectively inhibits Factor Xa in the coagulation cascade.
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. lancet.co.za [lancet.co.za]
- 5. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. Microkinetic coagulation assays for human and zebrafish plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibition of the Prothrombinase Complex by DPC423
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism by which DPC423, a potent and selective small molecule inhibitor, targets and inhibits the prothrombinase complex. This compound is a direct, competitive inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. By binding to the active site of FXa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect. This document details the quantitative parameters of this compound's inhibitory activity, provides in-depth experimental protocols for assessing its efficacy, and visualizes the key molecular interactions and experimental workflows.
Introduction to the Prothrombinase Complex and this compound
The prothrombinase complex is a critical enzymatic assembly in the common pathway of the blood coagulation cascade.[1] It is composed of the serine protease Factor Xa (FXa) and the non-enzymatic cofactor Factor Va (FVa), assembled on a phospholipid surface in the presence of calcium ions (Ca²⁺).[1][2] The primary function of this complex is to catalyze the rapid conversion of the zymogen prothrombin (Factor II) into the active enzyme thrombin (Factor IIa).[1] Thrombin then proceeds to cleave fibrinogen to form fibrin, leading to the formation of a stable blood clot.[3] The assembly of the prothrombinase complex amplifies the catalytic activity of FXa by approximately 300,000-fold compared to FXa alone, making it a key target for anticoagulant therapies.[1]
This compound, with the chemical name 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a synthetic, orally bioavailable, and highly selective direct inhibitor of FXa.[4][5] Its mechanism of action is centered on competitive inhibition of the FXa active site, which in turn disrupts the function of the prothrombinase complex.[4][6] This targeted inhibition of FXa makes this compound an effective antithrombotic agent.[4]
Quantitative Analysis of this compound Inhibition
The potency and selectivity of this compound as a Factor Xa inhibitor have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Notes |
| Ki (FXa) | 0.15 nM | Human | Inhibition constant, a measure of binding affinity.[4][5] |
| Ki (FXa) | 0.3 nM | Rabbit | Demonstrates cross-species activity.[5] |
| IC50 (Thrombosis) | 150 nM | Rabbit | Concentration for 50% inhibition in an arteriovenous shunt thrombosis model.[4] |
| IC50 (Thrombosis) | 470 nM | Rat | Concentration for 50% inhibition in an arteriovenous shunt thrombosis model.[4] |
Table 2: Selectivity of this compound Against Other Serine Proteases
| Enzyme | Ki (nM) | Selectivity (fold vs. FXa) |
| Trypsin | 60 | 400 |
| Thrombin | 6,000 | 40,000 |
| Plasma Kallikrein | 61 | 407 |
| Activated Protein C | 1,800 | 12,000 |
| Factor IXa | 2,200 | 14,667 |
| Factor VIIa | >15,000 | >100,000 |
| Chymotrypsin | >17,000 | >113,333 |
| Urokinase | >19,000 | >126,667 |
| Plasmin | >35,000 | >233,333 |
| Tissue Plasminogen Activator | >45,000 | >300,000 |
Data compiled from Pinto et al., 2001.[4]
Table 3: Anticoagulant Effects of this compound in Human Plasma
| Assay | Concentration to Double Clotting Time (µM) |
| Prothrombin Time (PT) | 3.1 ± 0.4 |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |
| Heptest Clotting Time | 1.1 ± 0.5 |
Data from Pinto et al., 2001.[4]
Signaling Pathways and Experimental Workflows
The Prothrombinase Complex and its Inhibition by this compound
The following diagram illustrates the assembly of the prothrombinase complex and the mechanism of its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the general workflow for evaluating the inhibitory effect of this compound on the prothrombinase complex and its downstream anticoagulant effects.
Detailed Experimental Protocols
Factor Xa Chromogenic Assay
This assay quantifies the direct inhibitory effect of this compound on purified Factor Xa.
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the inhibitory activity of the compound being tested.[7]
Materials:
-
Purified human Factor Xa
-
Factor Xa chromogenic substrate (e.g., S-2222)
-
Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of human Factor Xa to each well.
-
Add the serially diluted this compound or vehicle control to the wells containing Factor Xa.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Add the Factor Xa chromogenic substrate to each well to initiate the colorimetric reaction.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode) using a microplate reader.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the percentage of Factor Xa inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Prothrombinase Complex Inhibition Assay
This assay evaluates the ability of this compound to inhibit Factor Xa within the assembled prothrombinase complex.
Principle: The prothrombinase complex is reconstituted in vitro, and its activity (conversion of prothrombin to thrombin) is measured in the presence and absence of this compound. Thrombin generation is typically monitored using a thrombin-specific chromogenic substrate.
Materials:
-
Purified human Factor Xa
-
Purified human Factor Va
-
Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine) or activated platelets
-
Calcium chloride (CaCl₂)
-
Purified human prothrombin
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Tris-based buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 0.1% PEG, pH 7.4)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine Factor Xa, Factor Va, phospholipid vesicles, and CaCl₂ to assemble the prothrombinase complex. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Add the serially diluted this compound or vehicle control to the wells containing the assembled prothrombinase complex.
-
Incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Add prothrombin to each well to initiate the reaction.
-
At timed intervals, add the thrombin-specific chromogenic substrate.
-
Measure the absorbance at 405 nm to determine the rate of thrombin generation.
-
Calculate the percentage of prothrombinase inhibition for each this compound concentration and determine the IC50 value.
Prothrombin Time (PT) Assay
This assay assesses the effect of this compound on the extrinsic and common pathways of coagulation.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.[8]
Materials:
-
Citrated platelet-poor plasma (PPP) from human donors
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium chloride (often included in the PT reagent)
-
This compound stock solution
-
Coagulometer or water bath and stopwatch
Procedure:
-
Spike the PPP with various concentrations of this compound or vehicle control.
-
Pre-warm the plasma samples and the PT reagent to 37°C.
-
Add a specific volume of the PT reagent to the plasma sample.
-
Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done visually or with an automated coagulometer.
-
Record the clotting time in seconds.
-
Plot the clotting time against the this compound concentration.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the effect of this compound on the intrinsic and common pathways of coagulation.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), phospholipids (cephalin), and calcium.
Materials:
-
Citrated platelet-poor plasma (PPP) from human donors
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
This compound stock solution
-
Coagulometer or water bath and stopwatch
Procedure:
-
Spike the PPP with various concentrations of this compound or vehicle control.
-
Pre-warm the plasma samples, aPTT reagent, and CaCl₂ solution to 37°C.
-
Add a specific volume of the aPTT reagent to the plasma sample and incubate for a defined period (e.g., 3-5 minutes) to allow for the activation of contact factors.
-
Add CaCl₂ to initiate the clotting cascade.
-
Simultaneously start a timer and measure the time until a fibrin clot is formed.
-
Record the clotting time in seconds.
-
Plot the clotting time against the this compound concentration.
Conclusion
This compound is a potent and highly selective inhibitor of Factor Xa, demonstrating effective anticoagulant properties through the disruption of the prothrombinase complex. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the antithrombotic potential of this compound and similar compounds. The targeted inhibition of a key amplification step in the coagulation cascade underscores the therapeutic promise of direct Factor Xa inhibitors in the management of thrombotic disorders.
References
- 1. Prothrombin protects factor Xa in the prothrombinase complex from inhibition by the heparin-antithrombin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prothrombinase complex assembly on the platelet surface is mediated through the 74,000-dalton component of factor Va - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of the prothrombinase complex on red blood cells by heparin and covalent antithrombin–heparin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prothrombin activation on the activated platelet surface optimizes expression of procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antithrombin Assays [practical-haemostasis.com]
- 7. Cryo-EM structure of the prothrombin-prothrombinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
The Therapeutic Potential of DPC423 in Thrombosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPC423 emerged as a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Preclinical studies demonstrated significant antithrombotic efficacy in various animal models, suggesting its potential as a novel oral anticoagulant for the prevention and treatment of thrombotic disorders. This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Furthermore, by examining the clinical development of a closely related compound, razaxaban (DPC906), this paper will explore the potential challenges and reasons that may have led to the discontinuation of this compound's development, offering valuable insights for the future design and development of FXa inhibitors.
Introduction to this compound and the Role of Factor Xa in Thrombosis
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thrombosis, are major causes of morbidity and mortality worldwide. The coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot, plays a central role in the pathophysiology of thrombosis. Factor Xa (FXa) is a serine protease that occupies a pivotal position in this cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1][2] The prothrombinase complex, formed by FXa, its cofactor Va, calcium ions, and phospholipids, is responsible for the rapid conversion of prothrombin to thrombin, the final effector enzyme of the coagulation cascade.[1] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural basis of a thrombus.[1]
The critical role of FXa in thrombin generation makes it an attractive target for anticoagulant therapy. Direct FXa inhibitors, such as this compound, offer a more targeted approach to anticoagulation compared to traditional therapies like warfarin, which inhibits multiple vitamin K-dependent clotting factors, and heparins, which indirectly inhibit thrombin and FXa via antithrombin.
This compound, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a synthetic, competitive, and highly selective inhibitor of FXa.[3][4] Its design aimed to provide a potent and orally bioavailable anticoagulant with a predictable pharmacokinetic and pharmacodynamic profile.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. This inhibition is competitive and reversible. By blocking FXa, this compound effectively reduces the generation of thrombin, leading to a decrease in fibrin formation and thrombus development.
Preclinical Pharmacology
In Vitro Potency and Selectivity
This compound demonstrated high affinity and potent inhibition of human Factor Xa.[5] Its selectivity for FXa over other serine proteases involved in coagulation and fibrinolysis was a key feature, minimizing off-target effects.[3][5]
| Enzyme | Ki (nM) | Selectivity vs. FXa |
| Factor Xa (human) | 0.15 | - |
| Factor Xa (rabbit) | 0.3 | 2x |
| Trypsin | 60 | 400x |
| Thrombin | 6000 | 40,000x |
| Plasma Kallikrein | 61 | 407x |
| Activated Protein C | 1800 | 12,000x |
| Factor IXa | 2200 | 14,667x |
| Factor VIIa | >15,000 | >100,000x |
| Chymotrypsin | >17,000 | >113,333x |
| Urokinase | >19,000 | >126,667x |
| Plasmin | >35,000 | >233,333x |
| Tissue Plasminogen Activator | >45,000 | >300,000x |
| Complement Factor I | 44,000 (IC50) | >293,333x |
| Table 1: In Vitro Inhibitory Potency and Selectivity of this compound. [3][5] |
In Vitro Anticoagulant Activity
In human plasma, this compound demonstrated concentration-dependent anticoagulant effects, as measured by standard coagulation assays.
| Assay | Concentration to Double Clotting Time (µM) |
| Prothrombin Time (PT) | 3.1 +/- 0.4 |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 +/- 0.4 |
| Heptest Clotting Time | 1.1 +/- 0.5 |
| Table 2: In Vitro Anticoagulant Activity of this compound in Human Plasma. [5] |
In Vivo Antithrombotic Efficacy
This compound was evaluated in several animal models of thrombosis, where it showed significant antithrombotic effects.
| Animal Model | Species | Administration | Efficacy Readout | Result |
| Arteriovenous Shunt Thrombosis | Rabbit | i.v. | IC50 | 150 nM |
| Arteriovenous Shunt Thrombosis | Rat | i.v. | IC50 | 470 nM |
| Electrically Induced Carotid Artery Thrombosis | Rabbit | i.v. | ED50 | 0.6 mg/kg/h |
| Electrically Induced Carotid Artery Thrombosis | Rabbit | p.o. | Carotid Blood Flow | Dose-dependent increase |
| Table 3: In Vivo Antithrombotic Efficacy of this compound. [3][4][5] |
In the rabbit model of electrically induced carotid artery thrombosis, intravenous administration of this compound was as effective as enoxaparin and argatroban in preventing thrombosis.[3] Oral administration of this compound also resulted in a dose-dependent improvement in carotid blood flow.[3][4]
Hemostatic Effects and Bleeding Risk
A critical aspect of anticoagulant development is the separation of antithrombotic efficacy from bleeding risk. In preclinical studies, this compound demonstrated a favorable profile in this regard.
| Treatment (at max antithrombotic dose) | Percent Change in Cuticle Bleeding Time |
| This compound | 5 ± 4% |
| Enoxaparin | 4 ± 3% |
| Heparin | 69 ± 13% |
| Argatroban | 88 ± 12% |
| Table 4: Effect of this compound and Other Anticoagulants on Bleeding Time in Rabbits. [3][4] |
At its maximum antithrombotic dose, this compound caused only a minimal increase in cuticle bleeding time, comparable to enoxaparin and significantly less than heparin and the direct thrombin inhibitor argatroban.[3][4] This suggests a potentially wider therapeutic window for this compound.
Pharmacokinetics
Pharmacokinetic studies in animals indicated that this compound possessed properties suitable for oral administration.
| Species | Bioavailability | Clearance (L/kg/h) | Half-life (h) |
| Dog | 57% | 0.24 | 7.5 |
| Table 5: Pharmacokinetic Parameters of this compound in Dogs. [3][5] |
Preliminary data in humans suggested that this compound was orally bioavailable and had a long plasma half-life, potentially allowing for once-daily dosing.[3]
Experimental Protocols
In Vitro Enzyme Inhibition Assays
The inhibitory activity of this compound against various serine proteases was determined using chromogenic substrate assays. The general protocol involved incubating the enzyme with varying concentrations of the inhibitor in a suitable buffer. The reaction was initiated by the addition of a specific chromogenic substrate, and the rate of substrate hydrolysis was measured spectrophotometrically. The inhibitor concentration that produced 50% inhibition (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
Rabbit Model of Electrically Induced Carotid Artery Thrombosis
-
Animal Model: Male New Zealand White rabbits.
-
Procedure: Anesthetized rabbits underwent isolation of a carotid artery segment. A stimulating electrode was placed on the artery, and a thrombogenic stimulus was applied by delivering a specific electrical current for a defined period.
-
Drug Administration: this compound or comparator agents were administered intravenously (i.v.) or orally (p.o.) before the thrombotic challenge.
-
Efficacy Measurement: Antithrombotic efficacy was assessed by measuring carotid artery blood flow using a Doppler flow probe. A decrease in blood flow indicated thrombus formation.
-
Data Analysis: The dose required to produce a 50% improvement in blood flow (ED50) was calculated.
Rabbit Cuticle Bleeding Time
-
Procedure: A standardized incision was made in the cuticle of an anesthetized rabbit's toe.
-
Measurement: The time until cessation of bleeding was recorded.
-
Drug Administration: this compound or comparator agents were administered prior to the incision.
-
Data Analysis: The percent change in bleeding time compared to a vehicle control was calculated.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[6] However, detailed results from these trials are not publicly available, and the clinical development of this compound was discontinued.
To understand the potential reasons for this, it is informative to examine the clinical development of razaxaban (DPC906), a structurally related direct FXa inhibitor also developed by Bristol-Myers Squibb. Razaxaban progressed to Phase II clinical trials for the prevention of venous thromboembolism (VTE) after knee replacement surgery.
In a Phase II study, various doses of razaxaban were compared to enoxaparin. While razaxaban demonstrated a dose-dependent reduction in the incidence of VTE, the higher, more effective doses were associated with a significant increase in major bleeding events. This narrow therapeutic window, where the effective antithrombotic dose is close to the dose that causes unacceptable bleeding, is a major challenge in the development of anticoagulants. It is highly probable that similar concerns regarding the therapeutic index arose during the clinical development of this compound, leading to the decision to halt its progression.
Conclusion
This compound was a potent and selective direct Factor Xa inhibitor with a promising preclinical profile. It demonstrated significant antithrombotic efficacy in animal models with a seemingly favorable bleeding risk profile compared to older anticoagulants. However, the likely challenges related to its therapeutic window, as inferred from the clinical development of the related compound razaxaban, underscore the difficulties in translating promising preclinical data into a clinically successful anticoagulant. The story of this compound highlights the critical importance of achieving a wide separation between efficacy and bleeding risk for the successful development of novel antithrombotic agents. The insights gained from the development of this compound and other early FXa inhibitors have undoubtedly contributed to the successful development of the currently approved direct oral anticoagulants.
References
- 1. researchgate.net [researchgate.net]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. researchgate.net [researchgate.net]
- 4. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Early Phase Clinical Trial Data for DPC423 (Razaxaban): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available early-phase clinical trial data for DPC423, later known as razaxaban, a direct Factor Xa (FXa) inhibitor. The development of this compound was discontinued, and as a result, publicly available data is limited. This document synthesizes the accessible information from preclinical studies and early clinical trials to serve as a resource for researchers in the field of anticoagulant drug development.
Introduction
This compound, or razaxaban, is a potent and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By directly targeting FXa, this compound was developed as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. Early preclinical data demonstrated promising antithrombotic efficacy. The compound progressed into early-stage clinical trials before its development was halted.
Mechanism of Action: Inhibition of Factor Xa
This compound acts as a direct inhibitor of Factor Xa, a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin formation.
Methodological & Application
Application Notes and Protocols for DPC423 in Animal Models of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of DPC423, a potent and selective Factor Xa (fXa) inhibitor, in preclinical animal models of arterial thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy and safety profile of this compound and similar compounds.
Introduction to this compound
This compound, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a synthetic, competitive, and selective inhibitor of coagulation factor Xa.[1] By directly targeting fXa, this compound effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade that leads to fibrin clot formation.[2] This mechanism of action makes this compound a promising candidate for the prevention and treatment of arterial thrombosis. Preclinical studies have demonstrated its efficacy as an oral anticoagulant with a favorable pharmacokinetic profile in various animal models.[3][4]
Mechanism of Action: Inhibition of Factor Xa
This compound exerts its antithrombotic effect by binding directly to the active site of Factor Xa, thereby inhibiting its enzymatic activity. Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[2][5] Its primary function is to form the prothrombinase complex with Factor Va, which then catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is responsible for cleaving fibrinogen to fibrin, leading to the formation of a stable blood clot. By inhibiting fXa, this compound effectively reduces thrombin generation and subsequent fibrin formation.[3]
Figure 1. This compound inhibits the coagulation cascade by directly targeting Factor Xa.
Preclinical Efficacy in an Animal Model of Arterial Thrombosis
The antithrombotic effects of this compound have been evaluated in a rabbit model of electrically induced carotid artery thrombosis.[1][3] In this model, an electrical current is applied to the carotid artery to induce endothelial injury and subsequent thrombus formation, mimicking aspects of arterial thrombosis in humans. The primary endpoint is typically the measurement of carotid blood flow, where a decrease in flow indicates thrombus formation and occlusion.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating this compound in the rabbit model of arterial thrombosis.
Table 1: Intravenous Antithrombotic Efficacy of this compound and Comparators
| Compound | Antithrombotic ED₅₀ (mg/kg/h, i.v.) | Animal Group Size (n) |
| This compound | 0.6 | 12 |
| Enoxaparin | 0.4 | 6 |
| Argatroban | 0.13 | 6 |
| Data from Wong et al.[1][3] |
Table 2: Oral Antithrombotic Efficacy of this compound
| This compound Dose (mg/kg, p.o.) | Increase in Carotid Blood Flow (% of control) at 45 min | Animal Group Size (n) |
| 1 | 10 ± 4 | 6 |
| 3 | 24 ± 6 | 6 |
| 10 | 74 ± 7 | 6 |
| Data from Wong et al.[1][6] |
Table 3: Effects of this compound on Hemostatic Parameters at Maximum Antithrombotic Dose
| Parameter | Fold Increase over Control |
| Activated Partial Thromboplastin Time (APTT) | 1.8 ± 0.07 |
| Prothrombin Time (PT) | 1.8 ± 0.13 |
| Thrombin Time (TT) | No change |
| Data from Wong et al.[1][3] |
Table 4: Effect of this compound and Comparators on Bleeding Time
| Compound (at maximum antithrombotic dose) | Bleeding Time (% change over control) | Animal Group Size (n) |
| This compound | 5 ± 4 | 5-6 |
| Enoxaparin | 4 ± 3 | 5-6 |
| Argatroban | 88 ± 12 | 5-6 |
| Heparin | 69 ± 13 | 5-6 |
| Data from Wong et al.[1] |
Experimental Protocols
The following are detailed protocols for evaluating the antithrombotic effects of this compound in a rabbit model of electrically induced carotid artery thrombosis.
Animal Model: Electrically Induced Carotid Artery Thrombosis (ECAT) in Rabbits
This model is used to assess the in vivo efficacy of antithrombotic agents in preventing arterial thrombosis.
References
- 1. Nonpeptide factor Xa inhibitors III: effects of this compound, an orally-active pyrazole antithrombotic agent, on arterial thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing DPC423 Antithrombotic Efficacy in Rabbits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antithrombotic efficacy of the direct factor Xa (FXa) inhibitor, DPC423, in established rabbit models. The described methodologies are based on peer-reviewed studies and are intended to guide researchers in the preclinical assessment of this compound and similar compounds.
Introduction
This compound, with the chemical name 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2′-(methylsulfonyl)[1,1′-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a potent and selective, orally bioavailable, competitive inhibitor of coagulation factor Xa.[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation.[3][4] By directly inhibiting FXa, this compound effectively reduces thrombin generation and subsequent thrombosis.[2][3] The rabbit has been identified as a suitable animal model for these studies due to the similar potency of this compound in inhibiting both human and rabbit FXa (Ki: 0.15 nM in humans, 0.3 nM in rabbits).[2][5]
This document outlines the protocols for two key in vivo rabbit models: the electrically induced carotid artery thrombosis (ECAT) model for assessing antithrombotic efficacy and the cuticle bleeding time model for evaluating hemostatic effects. Additionally, it details methods for ex vivo coagulation parameter analysis.
Data Summary
The following tables summarize the quantitative data on the efficacy and safety of this compound in rabbit models.
Table 1: Antithrombotic Efficacy of Intravenously Administered this compound in the Rabbit ECAT Model [1][6]
| Parameter | This compound | Enoxaparin | Argatroban |
| Antithrombotic ED50 (mg/kg/h) | 0.6 | 0.4 | 0.13 |
| Number of Animals (n) | 12 | 6 | 6 |
Table 2: Effect of Orally Administered this compound on Carotid Blood Flow in the Rabbit ECAT Model [1][6]
| Oral Dose of this compound (mg/kg) | Increase in Carotid Blood Flow (% of control at 45 min) | Number of Animals (n) |
| 1 | 10 ± 4 | 6 |
| 3 | 24 ± 6 | 6 |
| 10 | 74 ± 7 | 6 |
Table 3: Effect of this compound on Coagulation Parameters at Maximum Antithrombotic Dose [1][6]
| Parameter | Fold Increase over Vehicle |
| Activated Partial Thromboplastin Time (APTT) | 1.8 ± 0.07 |
| Prothrombin Time (PT) | 1.8 ± 0.13 |
| Thrombin Time (TT) | No significant change |
Table 4: Effect of this compound on Cuticle Bleeding Time at Maximum Antithrombotic Dose [1][6]
| Treatment | Percent Change in Bleeding Time over Control | Number of Animals (n) |
| Vehicle | -3 ± 2 | 5-6 |
| This compound | 5 ± 4 | 5-6 |
| Enoxaparin | 4 ± 3 | 5-6 |
| Argatroban | 88 ± 12 | 5-6 |
| Heparin | 69 ± 13 | 5-6 |
Experimental Protocols
Electrically Induced Carotid Artery Thrombosis (ECAT) Model
This model is used to evaluate the antithrombotic efficacy of this compound by inducing thrombus formation in the carotid artery through electrical stimulation.[5]
Materials:
-
Male New Zealand White rabbits
-
Anesthetics (e.g., ketamine and xylazine)
-
Surgical instruments
-
External stainless-steel bipolar electrode
-
Electromagnetic flow probe
-
This compound solution for intravenous or oral administration
-
Vehicle control solution
Procedure:
-
Anesthetize the rabbits using an appropriate regimen (e.g., ketamine at 50 mg/kg followed by a continuous infusion).[5]
-
Surgically expose the left common carotid artery.
-
Place an electromagnetic flow probe around the artery to continuously monitor carotid blood flow (CBF).[5]
-
Administer this compound or vehicle control either as a continuous intravenous infusion beginning 60 minutes before arterial injury or as a single oral dose.[1][6]
-
Induce thrombosis by applying an electrical current (e.g., 4 mA for 3 minutes) to the carotid artery using a bipolar electrode.[5]
-
Monitor and record CBF for a period of 90 minutes post-injury to assess the extent of thrombotic occlusion.[5]
-
At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.[5]
-
The primary endpoint is the maintenance of carotid blood flow, expressed as a percentage of the pre-injury baseline.[1][6]
Cuticle Bleeding Time Model
This model assesses the effect of this compound on hemostasis by measuring the time to cessation of bleeding from a standardized cuticle incision.
Materials:
-
Anesthetized rabbits from the ECAT model or a separate cohort
-
Scalpel or a standardized bleeding time device
-
Filter paper
-
Stopwatch
Procedure:
-
Use anesthetized rabbits.
-
Make a standardized transverse incision across the nail cuticle.
-
Start a stopwatch immediately upon incision.
-
Gently blot the emerging blood with filter paper every 30 seconds, without touching the incision site.[7]
-
Stop the stopwatch when bleeding ceases, defined as the point when the filter paper is no longer stained with blood.[7]
-
The bleeding time is recorded in seconds.
Ex Vivo Coagulation Parameter Analysis
Blood samples are collected to assess the effects of this compound on various coagulation parameters.
Materials:
-
Citrated blood collection tubes
-
Centrifuge
-
Coagulometer
-
Reagents for APTT, PT, and TT assays
-
Chromogenic substrate for Factor Xa activity assay
Procedure:
-
Collect blood samples from the rabbits at the end of the in vivo experiments into citrated tubes.
-
Prepare platelet-poor plasma by centrifuging the blood samples.
-
APTT, PT, and TT Assays:
-
Perform these assays using a standard coagulometer according to the manufacturer's instructions.
-
The results are reported as the clotting time in seconds or as a fold increase over the vehicle control.[1]
-
-
Ex Vivo Factor Xa Activity Assay:
-
This chromogenic assay measures the residual FXa activity in the plasma.
-
Incubate the plasma sample with a known amount of exogenous Factor Xa.
-
The residual FXa cleaves a chromogenic substrate, and the color change is measured spectrophotometrically. The amount of color is inversely proportional to the anti-FXa activity in the plasma.[8]
-
The antithrombotic effect of this compound has been shown to be significantly correlated with its ex vivo anti-FXa activity (r = 0.86).[1]
-
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide factor Xa inhibitors III: effects of this compound, an orally-active pyrazole antithrombotic agent, on arterial thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Rabbit Thromboembolic Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. Anti-Xa Assays [practical-haemostasis.com]
Application Notes and Protocols for DPC423 in Ex Vivo Anti-Factor Xa Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPC423 is a potent, selective, and orally bioavailable small molecule inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its primary mechanism of action is the direct, competitive inhibition of FXa, which in turn reduces the conversion of prothrombin to thrombin, thereby exerting an anticoagulant and antithrombotic effect.[1][3] These application notes provide detailed protocols for utilizing this compound in ex vivo anti-Factor Xa activity assays, a crucial tool for preclinical and clinical development of this and similar compounds.
The ex vivo anti-Factor Xa assay is a functional test that quantifies the inhibitory effect of an anticoagulant on FXa activity in a plasma sample. This is particularly useful for assessing the pharmacodynamic effect of FXa inhibitors like this compound, establishing dose-response relationships, and monitoring anticoagulant therapy. The most common method for this assay is the chromogenic substrate assay, which offers high sensitivity and specificity.
Mechanism of Action of this compound
This compound is a synthetic pyrazole derivative that acts as a competitive inhibitor of human coagulation Factor Xa.[1] It demonstrates high affinity for the active site of FXa, with an inhibition constant (Ki) of 0.15 nM.[1] Its selectivity for FXa is significantly higher compared to other serine proteases involved in the coagulation cascade, such as thrombin, trypsin, and activated protein C.[1] This high selectivity minimizes off-target effects and contributes to a more favorable safety profile.
Data Presentation
The following tables summarize the quantitative data available for this compound, showcasing its potency and efficacy in various assays.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound [1]
| Parameter | Value |
| Factor Xa Ki (nM) | 0.15 |
| Selectivity vs. Trypsin (fold) | 400 |
| Selectivity vs. Thrombin (fold) | >40,000 |
| Selectivity vs. Plasma Kallikrein (fold) | 407 |
| Selectivity vs. Activated Protein C (fold) | 12,000 |
| Selectivity vs. Factor IXa (fold) | 14,667 |
| Selectivity vs. Factor VIIa (fold) | >100,000 |
Table 2: In Vitro Anticoagulant Activity of this compound in Human Plasma [1]
| Assay | Concentration to Double Clotting Time (μM) |
| Prothrombin Time (PT) | 3.1 ± 0.4 |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |
| Heptest Clotting Time | 1.1 ± 0.5 |
Table 3: In Vivo Antithrombotic Efficacy of this compound
| Animal Model | Parameter | Value (nM) |
| Rabbit Arteriovenous Shunt Thrombosis [1] | IC50 | 150 |
| Rat Arteriovenous Shunt Thrombosis [1] | IC50 | 470 |
| Rabbit Electrically Induced Carotid Artery Thrombosis [3] | EC50 | 137 ± 30 |
Experimental Protocols
Protocol 1: Ex Vivo Chromogenic Anti-Factor Xa Activity Assay
This protocol describes a chromogenic assay to determine the anti-Factor Xa activity of this compound in plasma samples. The principle of this assay is that FXa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm. In the presence of an FXa inhibitor like this compound, the activity of FXa is reduced, leading to a decrease in color development. The residual FXa activity is inversely proportional to the concentration of the inhibitor in the sample.[4][5]
Materials:
-
Platelet-poor plasma (PPP) from subjects treated with this compound or control subjects.
-
This compound standard of known concentration.
-
Bovine Factor Xa reagent.
-
Chromogenic Factor Xa substrate (e.g., S-2222).
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplates.
-
Incubator set to 37°C.
Procedure:
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.
-
Prepare platelet-poor plasma (PPP) by centrifugation at 2000 x g for 15 minutes at room temperature.
-
Store plasma samples at -80°C if not used immediately.
-
-
Preparation of this compound Standard Curve:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in drug-free pooled normal plasma to create a series of standards with known concentrations (e.g., ranging from 0 to 1000 ng/mL).
-
-
Assay Protocol:
-
Pre-warm the microplate and reagents to 37°C.
-
Add 50 µL of the plasma sample (test sample, standard, or blank) to each well of the microplate.
-
Add 50 µL of the Factor Xa reagent to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 120 seconds) to allow this compound to inhibit FXa.
-
Add 50 µL of the chromogenic FXa substrate to each well to initiate the colorimetric reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 180 seconds).
-
Stop the reaction by adding 25 µL of a stop solution (e.g., 2% acetic acid).
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all other wells.
-
Plot the absorbance values of the this compound standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the test samples by interpolating their absorbance values on the standard curve. The results can be expressed in ng/mL or as anti-Xa activity units (IU/mL) if calibrated against a heparin standard.
-
Mandatory Visualizations
Factor Xa Signaling Pathway
Caption: The coagulation cascade showing the central role of Factor Xa and the inhibitory action of this compound.
Experimental Workflow for Ex Vivo Anti-Factor Xa Assay
Caption: Step-by-step workflow for the ex vivo chromogenic anti-Factor Xa activity assay.
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for Measuring DPC423 Plasma Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPC423 is a potent and orally bioavailable factor Xa inhibitor that has been investigated for the prevention and treatment of thromboembolic diseases. Accurate measurement of its plasma concentration is crucial for pharmacokinetic studies, dose-finding, and toxicokinetic assessments in preclinical and clinical drug development. This document provides detailed application notes and protocols for the quantification of this compound in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Principle of the Method
The method described herein is based on a sensitive and selective LC-MS/MS assay for the determination of this compound in plasma. The procedure involves the isolation of the analyte from the plasma matrix using solid-phase extraction (SPE), followed by chromatographic separation on a reverse-phase HPLC column, and subsequent detection and quantification by a triple quadrupole mass spectrometer. A structural analog of this compound is used as an internal standard (IS) to ensure accuracy and precision by correcting for variations in extraction recovery and instrument response.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of the validated LC-MS/MS method for this compound.
| Parameter | Value | Reference |
| Concentration Range | 0.005 - 2.5 µM | [1] |
| Intra-day Precision (CV) | < 10% | [1] |
| Inter-day Precision (CV) | < 10% | [1] |
| Accuracy (Difference) | < 10% | [1] |
| Linearity (r²) | > 0.999 | [1] |
| Extraction Recovery | ~ 90% | [1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Structural analogue of this compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Control plasma (species-specific, e.g., rat, dog, human)
-
Isolute C(2) solid-phase extraction cartridges
-
YMC ODS-AQ C(18) HPLC column (50x2 mm) or equivalent
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with a Turbo IonSpray source (e.g., PE Sciex API III+)[1]
-
Nitrogen generator
-
Solid-phase extraction manifold
-
Centrifuge
-
Vortex mixer
Preparation of Solutions
-
Mobile Phase: Prepare a solution of Water/Acetonitrile/Formic Acid in the ratio of 66:34:0.1 (v/v/v). Adjust the pH to 4.0 if necessary.[1]
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards covering the desired concentration range (e.g., 0.005 to 2.5 µM).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration. The optimal concentration should be determined during method development.
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Thaw plasma samples to room temperature. To a 0.1 mL aliquot of plasma, add a fixed amount of the internal standard working solution. Vortex briefly.
-
Cartridge Conditioning: Condition the Isolute C(2) SPE cartridge by passing methanol followed by water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.
-
Elution: Elute this compound and the internal standard from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ion Source: Turbo IonSpray[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by infusing a standard solution and identifying the precursor ion and the most abundant product ion.
-
Internal Standard: To be determined similarly.
-
-
Other Parameters: Optimize ion spray voltage, nebulizer gas, curtain gas, collision gas pressure, and collision energy for maximum signal intensity for both this compound and the internal standard.
-
Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Caption: Workflow for this compound plasma concentration measurement.
This compound and the Coagulation Cascade
This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The following diagram illustrates the position of Factor Xa and the inhibitory action of this compound.
Caption: Inhibition of Factor Xa by this compound in the coagulation cascade.
Discussion and Important Considerations
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard is ideal. However, a structural analog with similar chromatographic and mass spectrometric behavior can also be used effectively, as demonstrated in the validated method.
-
Matrix Effects: It is essential to evaluate matrix effects during method development and validation to ensure that components of the plasma do not interfere with the ionization of the analyte or internal standard, which could lead to inaccurate results.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its reliability for its intended purpose. This includes assessing selectivity, specificity, linearity, accuracy, precision, recovery, and stability.
-
Metabolism: this compound is known to be metabolized. The LC-MS/MS method should be selective enough to distinguish the parent drug from its metabolites to ensure accurate quantification of this compound. The disposition and metabolic pathways of this compound have been studied and can vary between species[2].
This document provides a comprehensive overview and detailed protocols for the measurement of this compound in plasma. Adherence to these guidelines will enable researchers to generate reliable and accurate data for pharmacokinetic and other drug development studies.
References
- 1. Development and validation of a liquid chromatography-mass spectrometric method for the determination of DPC 423, an antithrombotic agent, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPC423 in Studying the Role of Factor Xa in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPC423 is a potent, selective, and orally bioavailable small-molecule inhibitor of Factor Xa (FXa).[1][2][3] Factor Xa is a critical serine protease that occupies a pivotal position in the coagulation cascade, serving as the point of convergence for the intrinsic and extrinsic pathways.[2][3][4] Its primary role is to convert prothrombin to thrombin, the final enzyme in the clotting cascade responsible for fibrin formation.[2][3] Beyond its well-established role in hemostasis, emerging evidence indicates that FXa is also a key signaling molecule involved in various pathophysiological processes, including inflammation and fibrosis, primarily through the activation of Protease-Activated Receptors (PARs).[5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the multifaceted roles of Factor Xa in various disease models. Detailed protocols for key in vivo thrombosis models where this compound has been characterized are provided, along with adaptable protocols for studying the contribution of FXa to fibrosis and inflammation.
This compound: A Selective Factor Xa Inhibitor
This compound, with the chemical name 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a competitive and selective inhibitor of human Factor Xa.[1][3] Its high affinity and selectivity make it an excellent probe for elucidating the specific functions of FXa in complex biological systems.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Ki (FXa) | Human | 0.15 nM | [1] |
| Rabbit | 0.3 nM | [9] | |
| Selectivity (Ki in nM) | [1] | ||
| Trypsin | 60 | ||
| Thrombin | 6000 | ||
| Plasma Kallikrein | 61 | ||
| Activated Protein C | 1800 | ||
| Factor IXa | 2200 | ||
| Factor VIIa | >15,000 | ||
| Chymotrypsin | >17,000 | ||
| Urokinase | >19,000 | ||
| Plasmin | >35,000 | ||
| Tissue Plasminogen Activator | >45,000 |
Table 2: Pharmacokinetic Profile of this compound in Dogs
| Parameter | Value | Reference |
| Oral Bioavailability | 57% | [1] |
| Plasma Clearance | 0.24 L/kg/h | [1] |
| Plasma Half-life | 7.5 h | [1] |
Signaling Pathways of Factor Xa
Factor Xa exerts its biological effects through two main mechanisms: its enzymatic activity in the coagulation cascade and its ability to activate cell signaling pathways, primarily through PARs.
Coagulation Cascade
Factor Xa is the catalytic component of the prothrombinase complex, which also includes Factor Va as a cofactor, calcium ions, and a phospholipid surface. This complex is responsible for the rapid conversion of prothrombin to thrombin.
PAR-Mediated Signaling
Factor Xa can directly activate PAR-1 and PAR-2 on various cell types, including endothelial cells, fibroblasts, and immune cells.[6][8] This activation can be modulated by co-receptors such as the Endothelial Protein C Receptor (EPCR).[5][10] This signaling can lead to the expression of pro-inflammatory and pro-fibrotic mediators.
Application 1: Studying the Role of Factor Xa in Thrombosis
This compound has been extensively evaluated in preclinical models of thrombosis, demonstrating its efficacy as an antithrombotic agent. These models are valuable for understanding the contribution of FXa to thrombus formation in both arterial and venous systems.
Table 3: Efficacy of this compound in Animal Models of Thrombosis
| Model | Species | Route | Efficacy Endpoint | Value | Reference |
| Electrically Induced Carotid Artery Thrombosis (ECAT) | Rabbit | IV | ED50 (Antithrombotic) | 0.6 mg/kg/h | [9] |
| Arteriovenous (AV) Shunt Thrombosis | Rabbit | IV | IC50 | 150 nM | [1] |
| Rat | IV | IC50 | 470 nM | [1] | |
| ECAT | Rabbit | PO | Increased Carotid Blood Flow at 10 mg/kg | 74 ± 7% of control | [9] |
Protocol 1: Electrically Induced Carotid Artery Thrombosis (ECAT) Model in Rabbits
This model is used to evaluate the antithrombotic efficacy of compounds in an arterial setting.
Materials:
-
Male New Zealand White rabbits
-
Anesthetics (e.g., ketamine, xylazine)[11]
-
Surgical instruments
-
Electromagnetic flow probe
-
Bipolar stainless-steel electrode and power source
-
This compound and vehicle solution
-
Infusion pump
Procedure:
-
Anesthetize the rabbits (e.g., ketamine 50 mg/kg + xylazine 10 mg/kg, intramuscularly, with maintenance doses).[11]
-
Surgically expose a segment of the carotid artery and place an electromagnetic flow probe to monitor baseline blood flow.[11]
-
Administer this compound or vehicle. For intravenous studies, a continuous infusion is typically started 60 minutes before thrombus induction.[12] For oral studies, this compound is administered at a specified time before the procedure.
-
Induce thrombus formation by applying electrical stimulation to the carotid artery (e.g., 4 mA for 3 minutes) using a bipolar electrode.[11]
-
Continuously monitor carotid blood flow for a period of 90 minutes to assess the extent of thrombotic occlusion.[11]
-
At the end of the experiment, blood samples can be collected to measure coagulation parameters (aPTT, PT) and plasma drug concentrations. The thrombus can also be excised and weighed.[11]
Data Analysis:
-
Calculate the antithrombotic ED50 value based on the dose-response curve of carotid blood flow or thrombus weight.
-
Correlate the antithrombotic effect with ex vivo anti-FXa activity and plasma concentrations of this compound.
-
Measure the fold-increase in aPTT and PT compared to vehicle controls.
Protocol 2: Arteriovenous (AV) Shunt Thrombosis Model in Rats
This model assesses the ability of a compound to prevent thrombus formation on a foreign surface, mimicking conditions that can lead to thrombosis in medical devices.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
Anesthetics
-
Surgical instruments
-
Polyethylene tubing for the shunt
-
This compound and vehicle solution
Procedure:
-
Anesthetize the rat.
-
Expose the carotid artery and jugular vein.
-
Insert cannulas into both vessels and connect them externally with a piece of tubing containing a thrombogenic surface (e.g., a silk thread) to create an arteriovenous shunt.
-
Administer this compound or vehicle intravenously.
-
Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).
-
After the circulation period, remove the shunt and weigh the thrombus that has formed on the thrombogenic surface.
Data Analysis:
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in thrombus weight compared to the vehicle control.
Application 2: Investigating the Role of Factor Xa in Fibrosis
Factor Xa has been implicated in the pathogenesis of fibrosis in various organs, including the liver, lungs, and kidneys.[13][14] It is thought to promote fibrosis by activating fibroblasts and inducing the expression of profibrotic mediators. This compound can be a valuable tool to explore the therapeutic potential of FXa inhibition in preclinical models of fibrosis.
Protocol 3: Thioacetamide (TAA)-Induced Liver Fibrosis Model in Mice (Adaptable for this compound)
This is a widely used model to induce chronic liver injury and fibrosis.
Materials:
-
Mice (e.g., C57BL/6J)[14]
-
Thioacetamide (TAA)
-
This compound and vehicle solution
-
Equipment for tissue processing and analysis (histology, hydroxyproline assay, qPCR)
Procedure:
-
Induce liver fibrosis by administering TAA (e.g., intraperitoneal injections or in drinking water) for a period of several weeks (e.g., 8 weeks).[14]
-
Concurrently, treat groups of mice with this compound (administered orally, e.g., by gavage) or vehicle.
-
At the end of the treatment period, sacrifice the animals and collect liver tissue.
-
Assess the extent of liver fibrosis by:
-
Histological analysis: Stain liver sections with Sirius Red or Masson's trichrome to visualize collagen deposition and score the degree of fibrosis.
-
Hydroxyproline assay: Quantify the total collagen content in the liver.
-
Gene expression analysis (qPCR): Measure the mRNA levels of profibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Immunohistochemistry: Stain for markers of hepatic stellate cell activation, such as α-SMA.
-
Data Analysis:
-
Compare the fibrosis scores, hydroxyproline content, and gene expression levels between the this compound-treated group and the vehicle-treated control group to determine the antifibrotic efficacy of FXa inhibition.
Application 3: Elucidating the Role of Factor Xa in Inflammation
Factor Xa can contribute to inflammation by activating PARs on immune and endothelial cells, leading to the production of pro-inflammatory cytokines and chemokines.[15] this compound can be used to dissect the role of FXa in various inflammatory disease models.
Protocol 4: Carrageenan-Induced Paw Edema Model in Rats (Adaptable for this compound)
This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of pharmacological agents.
Materials:
-
Rats
-
Carrageenan solution (e.g., 1% in saline)
-
This compound and vehicle solution
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Administer this compound or vehicle to the rats (e.g., orally or intraperitoneally) at a specified time before the inflammatory challenge.
-
Induce acute inflammation by injecting a small volume of carrageenan solution into the subplantar tissue of one hind paw.[16]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.
-
At the end of the experiment, paw tissue can be collected for histological analysis or measurement of inflammatory mediators (e.g., cytokines, myeloperoxidase activity).
Data Analysis:
-
Calculate the percentage of inhibition of paw edema in the this compound-treated groups compared to the vehicle-treated control group at each time point.
-
Assess the effect of this compound on inflammatory cell infiltration and the expression of inflammatory markers in the paw tissue.
Conclusion
This compound is a valuable pharmacological tool for investigating the diverse roles of Factor Xa in health and disease. Its high potency and selectivity allow for the specific interrogation of FXa-dependent pathways. The protocols outlined in these application notes provide a framework for utilizing this compound to study the contribution of Factor Xa to thrombosis, fibrosis, and inflammation in relevant preclinical models. Researchers are encouraged to adapt these protocols to their specific experimental needs to further unravel the complex biology of Factor Xa and to explore the therapeutic potential of its inhibition.
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coagulation factor Xa cleaves PAR1 and mediates signaling dependent on binding to the endothelial protein C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of the Specificity of Protease-activated Receptors 1 and 2 Signaling by Factor Xa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonpeptide factor Xa inhibitors III: effects of this compound, an orally-active pyrazole antithrombotic agent, on arterial thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coagulation factor Xa cleaves protease-activated receptor-1 and mediates signaling dependent on binding to the endothelial protein C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Therapeutic Potential of Anticoagulation in Organ Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombin and factor Xa link the coagulation system with liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factor Xa induces pro-inflammatory cytokine expression in RAW 264.7 macrophages via protease-activated receptor-2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factor Xa as an interface between coagulation and inflammation. Molecular mimicry of factor Xa association with effector cell protease receptor-1 induces acute inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Coagulation Assays Utilizing DPC423
Introduction
DPC423 is a synthetic, orally bioavailable, and highly potent antithrombotic agent.[1] It functions as a competitive and selective inhibitor of human coagulation Factor Xa (FXa).[1][2][3] Factor Xa is a critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways.[4][5][6] It is the catalytic component of the prothrombinase complex, which converts prothrombin to thrombin, the final enzyme that catalyzes the formation of a fibrin clot.[4][5] By directly inhibiting Factor Xa, this compound effectively blocks thrombin generation and subsequent fibrin formation.[1] These application notes provide detailed protocols for assessing the anticoagulant effects of this compound using standard in vitro coagulation assays.
Quantitative Data Summary
The inhibitory activity and anticoagulant effects of this compound are summarized below. The data demonstrates its high potency and selectivity for Factor Xa.
Table 1: Inhibitory Potency and Selectivity of this compound against Various Proteases
| Protease | Kᵢ (nM) | IC₅₀ (nM) |
|---|---|---|
| Factor Xa | 0.15 | - |
| Trypsin | 60 | - |
| Plasma Kallikrein | 61 | - |
| Activated Protein C | 1800 | - |
| Factor IXa | 2200 | - |
| Thrombin | 6000 | - |
| Factor VIIa | >15,000 | - |
| Chymotrypsin | - | >17,000 |
| Urokinase | - | >19,000 |
| Plasmin | - | >35,000 |
| Tissue Plasminogen Activator | - | >45,000 |
| Complement Factor I | - | 44,000 |
Data sourced from references[1][2].
Table 2: Anticoagulant Activity of this compound in Human Plasma
| Assay | Concentration to Double Clotting Time (µM) |
|---|---|
| Prothrombin Time (PT) | 3.1 ± 0.4 |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |
| Heptest Clotting Time | 1.1 ± 0.5 |
Data sourced from references[1][2].
Coagulation Cascade and this compound Mechanism of Action
The following diagram illustrates the coagulation cascade, highlighting the central role of Factor Xa and the inhibitory action of this compound.
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent. | Semantic Scholar [semanticscholar.org]
- 3. | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
How to address DPC423 solubility issues in experimental buffers?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues with the Factor Xa inhibitor, DPC423, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of blood coagulation Factor Xa, a key enzyme in the coagulation cascade.[1][2] Like many small molecule inhibitors developed through high-throughput screening, this compound is a lipophilic compound with poor aqueous solubility. This can pose a significant challenge for in vitro and in vivo experiments, as achieving a sufficient concentration in aqueous buffers is crucial for accurate and reproducible results.
Q2: What are the initial signs of this compound solubility problems in my experimental buffer?
A2: You may be encountering solubility issues if you observe any of the following:
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Precipitation: The most obvious sign is the formation of a visible precipitate, which can appear as cloudiness, crystals, or an amorphous solid in your buffer. This can occur immediately upon addition of the this compound stock solution or over time.
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Inconsistent Assay Results: Poor solubility can lead to variability in your experimental data, making it difficult to obtain reproducible results.
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Lower than Expected Potency: If this compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an apparent decrease in its inhibitory activity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For poorly soluble compounds like this compound, a high-quality, anhydrous organic solvent is recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.
Q4: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final experimental buffer?
A4: The final concentration of the organic solvent in your aqueous experimental buffer should be kept to a minimum, typically below 1% (v/v), and ideally below 0.5%. Higher concentrations of organic solvents can affect the biological activity of enzymes and cells, potentially leading to misleading experimental outcomes.
Troubleshooting Guide: Addressing this compound Precipitation in Aqueous Buffers
If you are observing precipitation of this compound upon dilution of your stock solution into an aqueous experimental buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation: Strategies for Enhancing this compound Solubility
The following table summarizes common strategies for improving the solubility of poorly soluble compounds like this compound in experimental buffers. It is recommended to test these empirically to find the optimal conditions for your specific assay.
| Strategy | Agent/Method | Typical Concentration | Potential Advantages | Potential Disadvantages |
| Co-solvents | Polyethylene Glycol (PEG) 300/400 | 1-10% (v/v) | Generally well-tolerated by cells and enzymes. | Can increase viscosity of the buffer. |
| Ethanol | 1-5% (v/v) | Effective for many organic molecules. | Can be toxic to cells at higher concentrations. | |
| pH Adjustment | Acidic or Basic Buffers | pH range dependent on pKa | If this compound has ionizable groups, adjusting the pH away from its isoelectric point can increase solubility. | pH changes can affect protein stability and enzyme activity. |
| Surfactants | Polysorbate 20 (Tween® 20) | 0.01-0.1% (v/v) | Can form micelles to encapsulate and solubilize hydrophobic compounds. | Can interfere with some biological assays and disrupt cell membranes. |
| Pluronic® F-68 | 0.02-0.2% (w/v) | Biocompatible and often used in cell culture. | May have limited solubilizing capacity compared to other surfactants. | |
| Complexation | Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes to increase aqueous solubility. | Can potentially interact with other components in the assay. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer and sonicator
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-
Procedure:
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Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Testing Solubilizing Agents
-
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Experimental buffer (e.g., PBS, Tris-HCl)
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Solubilizing agents (e.g., PEG 400, Tween® 20, HP-β-CD)
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Sterile microcentrifuge tubes
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Spectrophotometer or nephelometer
-
-
Procedure:
-
Prepare a series of your experimental buffer containing different concentrations of the chosen solubilizing agent (e.g., 0%, 1%, 2%, 5%, 10% PEG 400).
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In separate microcentrifuge tubes, add a small volume of the this compound stock solution to each buffer formulation to achieve the desired final concentration of this compound.
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Gently mix the solutions by inversion or brief vortexing.
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Incubate the tubes under your experimental conditions (e.g., 37°C for 1 hour).
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Visually inspect each tube for any signs of precipitation.
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For a quantitative assessment, measure the absorbance or turbidity of the solutions using a spectrophotometer or nephelometer. A decrease in absorbance/turbidity indicates improved solubility.
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Select the lowest concentration of the solubilizing agent that prevents precipitation and does not interfere with your assay.
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Signaling Pathway and Experimental Workflow
The following diagram illustrates the central role of Factor Xa in the coagulation cascade, the target of this compound.
Caption: this compound inhibits Factor Xa in the coagulation cascade.
References
Technical Support Center: Optimizing DPC423 Dosage to Minimize Bleeding Risk In Vivo
Welcome to the technical support center for DPC423. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound, a potent and selective factor Xa inhibitor, while minimizing the associated bleeding risk. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a direct, competitive, and selective inhibitor of Factor Xa (FXa).[1][2] By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade that ultimately leads to the formation of a fibrin clot.[2] Its high selectivity for FXa over other serine proteases, including thrombin, contributes to its antithrombotic effect.[1]
Q2: What is the primary safety concern when determining the optimal dosage of this compound?
As with all anticoagulants, the primary safety concern is the risk of bleeding. Optimizing the dosage of this compound involves finding a therapeutic window that maximizes antithrombotic efficacy while minimizing the risk of hemorrhage.
Q3: Are there any preclinical in vivo data available on the bleeding profile of this compound?
Yes, preclinical studies in rabbits have evaluated the bleeding potential of this compound. These studies suggest a dissociation between the antithrombotic effects and bleeding time at therapeutic doses, indicating a potentially favorable safety profile compared to other anticoagulants like argatroban and heparin.[3][4]
Q4: How does the bleeding risk of this compound compare to other anticoagulants in preclinical models?
In a rabbit cuticle bleeding time model, this compound, at its maximum antithrombotic dose, showed a minimal increase in bleeding time compared to the vehicle control.[3][4] In the same model, the thrombin inhibitor argatroban and the anticoagulant heparin significantly prolonged bleeding time.[3][4]
Troubleshooting Guide
Problem: I am observing excessive bleeding in my animal model even at what I believe to be a low dose of this compound.
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Possible Cause 1: Animal Model Sensitivity. Different animal models and even different strains of the same species can have varying sensitivities to anticoagulants.
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Troubleshooting Tip: Review the literature for the specific bleeding model and animal strain you are using to understand its typical response to anticoagulants. Consider starting with a dose significantly lower than what has been reported for other models and perform a careful dose-escalation study.
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Possible Cause 2: Co-administration of other medications. The concomitant use of other drugs that affect hemostasis (e.g., antiplatelet agents) can potentiate the bleeding risk of this compound.
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Troubleshooting Tip: Ensure that no other medications that could interfere with coagulation are being administered. If co-administration is necessary for the experimental design, a separate dose-response curve for this compound in the presence of the other agent should be established.
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Possible Cause 3: Pathological state of the animal. Underlying conditions in the animal model, such as inflammation or vascular fragility, could increase bleeding susceptibility.
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Troubleshooting Tip: Carefully assess the health of the animals before and during the experiment. Ensure that the observed bleeding is a direct effect of this compound and not a consequence of an underlying pathology in the model.
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Problem: I am not seeing a clear dose-dependent increase in bleeding with this compound in my chosen in vivo model.
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Possible Cause 1: Insensitive Bleeding Model. The selected in vivo bleeding model may not be sensitive enough to detect subtle changes in hemostasis at the tested dose range of this compound.
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Troubleshooting Tip: Consider using a more sensitive bleeding model. For example, the saphenous vein bleeding model in mice is reported to be more sensitive than the tail transection model for some anticoagulants.[5][6] Alternatively, increasing the severity of the injury in your current model (e.g., larger transection in a tail bleeding assay) might reveal a dose-response relationship.
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Possible Cause 2: Pharmacokinetics of this compound. The timing of the bleeding assessment relative to the administration of this compound might not coincide with the peak plasma concentration of the drug.
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Troubleshooting Tip: Characterize the pharmacokinetic profile of this compound in your specific animal model to determine the time to maximum concentration (Tmax). Conduct the bleeding assays around the Tmax to capture the peak anticoagulant effect.
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Data Presentation
The following table summarizes the in vivo effects of this compound on bleeding time and coagulation parameters in rabbits, as reported by Wong et al. This data can serve as a starting point for dose selection in your own experiments.
| Treatment Group | Dose | Bleeding Time (% Change from Control) | Activated Partial Thromboplastin Time (APTT) (fold increase) | Prothrombin Time (PT) (fold increase) |
| This compound | 0.6 mg/kg/h i.v. (Max antithrombotic dose) | 5 ± 4 | 1.8 ± 0.07 | 1.8 ± 0.13 |
| This compound | 10 mg/kg p.o. | No significant change | 1.25 | 1.06 |
| Argatroban | 0.13 mg/kg/h i.v. (Max antithrombotic dose) | 88 ± 12 | - | - |
| Heparin | - | 69 ± 13 | - | - |
| Enoxaparin | 0.4 mg/kg/h i.v. (Max antithrombotic dose) | 4 ± 3 | - | - |
| Vehicle | - | -3 ± 2 | - | - |
Data adapted from Wong et al. (2002).[3][4]
Experimental Protocols
Below are detailed methodologies for two commonly used in vivo bleeding models to assess the effects of anticoagulants like this compound.
Mouse Tail Transection Bleeding Assay
This model is widely used to assess primary hemostasis and the effects of anticoagulants.[6][7][8][9]
Materials:
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Mice (specify strain, age, and sex)
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Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
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Surgical scissors or scalpel
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50 mL conical tube or beaker filled with 37°C saline
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Filter paper
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Timer
Procedure:
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Anesthetize the mouse according to your institution's approved protocol.
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Once the animal is fully anesthetized, secure it in a prone position.
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Using sharp surgical scissors or a scalpel, transect the tail 3-5 mm from the tip.
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Immediately immerse the transected tail into the pre-warmed saline.
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Start the timer and observe for bleeding.
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The bleeding time is defined as the time from transection until the cessation of bleeding for at least 30 seconds. Some protocols may involve blotting the tail on filter paper at regular intervals until no more blood is observed.
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If bleeding does not stop by a predetermined cutoff time (e.g., 10-20 minutes), the experiment is terminated for that animal, and the cutoff time is recorded as the bleeding time.
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At the end of the experiment, ensure proper hemostasis and monitor the animal during recovery from anesthesia.
Rabbit Cuticle Bleeding Time Assay
This model is used to evaluate the effects of anticoagulants on bleeding from a standardized small incision.[3][4]
Materials:
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Rabbits (specify breed, age, and sex)
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Anesthetic or restraining device
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Nail clippers or a specialized template for a standardized incision
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Filter paper
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Timer
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Styptic powder or other means for hemostasis after the experiment
Procedure:
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Anesthetize or gently restrain the rabbit.
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Select a toe and carefully clip the nail to expose the cuticle without causing immediate bleeding.
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Make a standardized incision in the cuticle using a template and a sharp blade. The incision should be of a consistent depth and length across all animals.
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Start the timer immediately after the incision.
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Gently blot the blood drop with filter paper every 15-30 seconds without disturbing the forming clot.
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The bleeding time is the time from the incision until no more blood appears on the filter paper.
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A predetermined cutoff time should be established.
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After the measurement, apply gentle pressure and a styptic agent to ensure complete hemostasis.
Mandatory Visualizations
Caption: this compound inhibits Factor Xa in the common pathway of the coagulation cascade.
Caption: Workflow for assessing the in vivo bleeding risk of this compound.
Caption: Decision tree for optimizing this compound dosage in vivo.
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of DPC423 in cellular assays
Welcome to the technical support center for the use of DPC423 in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, direct, and highly selective inhibitor of Coagulation Factor Xa (FXa), a serine protease that plays a critical role in the blood coagulation cascade.[1][2][3] Its primary function is to block the activity of FXa, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.
Q2: Is this compound expected to have effects in cellular assays?
A2: The primary target of this compound, Factor Xa, is predominantly an extracellular enzyme circulating in the plasma. Therefore, in many standard cellular assays using cell lines that do not express significant levels of FXa or are not involved in coagulation, this compound is expected to be largely inactive from an on-target perspective. Any observed cellular effects, particularly at higher concentrations, may suggest potential off-target interactions.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is highly selective for FXa over other proteases, off-target effects in a cellular context can still occur, especially at concentrations significantly higher than its FXa Ki (0.15 nM).[2] Potential off-target effects could be related to the chemical structure of this compound, which contains a pyrazole moiety. Some compounds with a pyrazole core have been associated with broader biological activities, including kinase inhibition and cytotoxicity in certain cell lines.[4][5][6][7]
Q4: At what concentrations should I be concerned about off-target effects?
A4: this compound doubles prothrombin time and activated partial thromboplastin time in human plasma at concentrations around 3.1 µM.[2] It is advisable to conduct initial dose-response experiments. Off-target effects are more likely to be observed at concentrations significantly above this range. If you observe cellular effects at concentrations well above 10 µM, the likelihood of off-target activity increases.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results when using this compound in cellular assays.
Issue 1: Unexpected Cytotoxicity Observed in a Cell Viability Assay (e.g., MTT, CellTox™ Green)
If you observe a decrease in cell viability after treating your cells with this compound, consider the following possibilities and troubleshooting steps.
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome |
| General Compound Cytotoxicity | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM).2. Compare with a positive control: Use a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working correctly.3. Test in multiple cell lines: Assess if the cytotoxicity is cell-line specific. | A clear dose-dependent decrease in cell viability will help determine the IC50. If the IC50 is high (>50 µM), it suggests low cytotoxic potential. |
| Off-Target Kinase Inhibition | 1. Use a broad-spectrum kinase inhibitor as a control: If the phenotype is similar, it may suggest kinase inhibition.2. Perform a kinome scan: This can identify specific off-target kinases inhibited by this compound. | Identification of specific kinases inhibited by this compound would explain the cytotoxic effect. |
| Experimental Artifact | 1. Check solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%).2. Test for compound precipitation: High concentrations of compounds can precipitate in media, leading to false results. Visually inspect the wells and test the solubility of this compound in your culture medium. | No cytotoxicity should be observed with the vehicle control. Confirmation of compound solubility ensures the observed effects are due to the compound in solution. |
Issue 2: Unexplained Changes in a Reporter Gene Assay (e.g., NF-κB, p53)
If this compound treatment leads to an unexpected increase or decrease in reporter gene activity, consider these troubleshooting strategies.
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Off-Target Signaling Pathway Modulation | 1. Use a specific inhibitor/activator of the pathway as a control. 2. Test a structurally unrelated FXa inhibitor: If the effect is not reproduced, it is likely an off-target effect of this compound's chemical scaffold.3. Perform a western blot: Analyze the phosphorylation status of key proteins in the signaling pathway. | Confirmation of pathway modulation by observing changes in protein phosphorylation or by comparing with known modulators. |
| Direct Effect on Reporter Enzyme | 1. Perform a cell-free luciferase assay: Test if this compound directly inhibits or enhances the activity of the luciferase enzyme in the absence of cells. | No change in luciferase activity in the cell-free assay would rule out direct enzyme interference. |
| General Stress Response | 1. Measure markers of cellular stress: For example, assess the activation of stress-activated protein kinases (SAPKs) like JNK and p38 via western blot. | An increase in stress markers would suggest the observed reporter activity is part of a general cellular stress response. |
Issue 3: Observation of Apoptosis
If you detect markers of apoptosis (e.g., caspase activation, annexin V staining) following this compound treatment, use this guide to investigate further.
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Induction of Apoptotic Pathways | 1. Perform a time-course experiment: Determine when apoptosis is initiated after treatment.2. Measure caspase activity: Use a fluorometric or colorimetric assay to measure the activity of key executioner caspases (e.g., Caspase-3/7).3. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK): See if the inhibitor can rescue the cells from this compound-induced death. | A time-dependent increase in caspase activity that is blocked by a caspase inhibitor would confirm the induction of apoptosis. |
| Mitochondrial Dysfunction | 1. Measure mitochondrial membrane potential: Use a fluorescent dye like JC-1 or TMRM.2. Assess cytochrome c release: Perform a western blot on cytosolic and mitochondrial fractions. | A decrease in mitochondrial membrane potential and the presence of cytochrome c in the cytosol would indicate the involvement of the intrinsic apoptotic pathway. |
Signaling and Experimental Workflow Diagrams
References
- 1. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide factor Xa inhibitors III: effects of this compound, an orally-active pyrazole antithrombotic agent, on arterial thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Overcoming challenges in long-term DPC423 administration studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in long-term administration studies of the Factor Xa (FXa) inhibitor, DPC423, and other compounds in its class. Given that the clinical development of this compound was discontinued, this guide draws on broader knowledge of challenges encountered with long-term administration of FXa inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa.[1] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot.[2] By directly inhibiting FXa, this compound disrupts this cascade, exerting an anticoagulant effect.[1]
Q2: Why was the clinical development of this compound discontinued?
A2: While the specific reasons for the discontinuation of this compound's clinical development are not publicly detailed, it was in Phase I trials as of August 2000.[3] Drug development programs can be halted for various reasons, including but not limited to pharmacokinetic properties, adverse effects, or strategic business decisions.
Q3: What are the primary challenges in long-term administration studies of FXa inhibitors?
A3: The most significant challenges include managing bleeding risk, monitoring anticoagulant effects in specific situations, potential for drug-drug interactions, and complications related to long-term oral administration in preclinical models.[4][5][6][7]
Q4: Is routine monitoring of anticoagulant activity necessary for this compound or other oral FXa inhibitors?
A4: For newer direct oral anticoagulants (DOACs), routine laboratory monitoring is generally not required in clinical practice.[8] However, in a research setting, especially during long-term studies, assessing the level of anticoagulation may be necessary to correlate with efficacy and toxicity.[9][10]
Troubleshooting Guides
Managing Bleeding Events in Preclinical Studies
Issue: Spontaneous or excessive bleeding is observed in animal models during long-term this compound or other FXa inhibitor administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose is too high | - Review dose-response studies to ensure the administered dose is within the therapeutic window. - Consider reducing the dose and reassessing anticoagulant effect and bleeding time. |
| Animal model sensitivity | - Different animal species and strains can have varying sensitivities to anticoagulants. - Review literature for appropriate models for FXa inhibitor studies.[11][12] |
| Underlying pathology | - In long-term studies, animals may develop age-related or spontaneous pathologies that increase bleeding risk. - Perform thorough necropsies and histopathology on any animals that experience severe bleeding. |
| Procedural bleeding | - Minor procedures such as blood sampling can lead to prolonged bleeding. - Use smaller gauge needles and apply pressure for a longer duration after sampling. |
Inconsistent Pharmacokinetic/Pharmacodynamic (PK/PD) Results
Issue: High variability in plasma drug concentrations or anticoagulant effects is observed between animals or over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Issues with oral administration | - For oral gavage, ensure proper technique to avoid esophageal trauma or accidental tracheal administration, which can affect absorption.[13][14][15][16][17] - Consider alternative, less stressful oral dosing methods if possible.[14] |
| Variable oral bioavailability | - The bioavailability of orally administered drugs can be influenced by factors such as food intake and gastrointestinal health.[18] - Standardize feeding schedules and monitor the health of the animals. |
| Drug-drug interactions | - If other compounds are being co-administered, consider the potential for interactions, particularly with inhibitors or inducers of CYP3A4 and P-glycoprotein.[6][19][20][21] |
| Sample handling and processing | - Ensure consistent timing of blood sample collection in relation to drug administration. - Follow standardized protocols for plasma preparation and storage to prevent drug degradation. |
Data Presentation
Table 1: Preclinical Pharmacokinetic and In Vitro Anticoagulant Properties of this compound
| Parameter | Species/System | Value | Reference |
| FXa Inhibition (Ki) | Human | 0.15 nM | [1] |
| Oral Bioavailability | Dog | 57% | [1] |
| Plasma Half-life | Dog | 7.5 h | [1] |
| Prothrombin Time (PT) Doubling Concentration | Human Plasma | 3.1 µM | [1] |
| Activated Partial Thromboplastin Time (aPTT) Doubling Concentration | Human Plasma | 3.1 µM | [1] |
Experimental Protocols
Protocol 1: Assessment of Bleeding Time in a Rodent Model
This protocol is a generalized procedure for assessing the effect of an FXa inhibitor on hemostasis.
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Animal Preparation: Anesthetize the rodent (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.
-
Drug Administration: Administer this compound or the test compound at the desired dose and route. The timing of the bleeding assessment should correspond to the expected peak plasma concentration (Tmax).
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Tail Transection: Transect the distal 2 mm of the tail using a sharp scalpel blade.
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Bleeding Measurement: Immediately immerse the tail in warmed saline (37°C) and start a stopwatch. Record the time until bleeding ceases for a continuous period of 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the experiment is terminated.
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Data Analysis: Compare the bleeding time in the treated group to a vehicle-treated control group.
Mandatory Visualizations
Caption: this compound inhibits Factor Xa, a key convergence point.
Caption: Workflow for long-term FXa inhibitor studies.
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPC-423 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Challenges and lessons learned from a long-term postauthorisation safety study programme of rivaroxaban in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Oral Factor Xa Inhibitors and Clinical Laboratory Monitoring | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 9. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]
- 10. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Reversal of Direct Oral Anticoagulants in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 20. Drug-Drug Interactions of Direct Oral Anticoagulants (DOACs): From Pharmacological to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
DPC423 stability and storage best practices for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and best storage practices for DPC423.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) form of this compound?
For optimal long-term stability, solid this compound should be stored under desiccated conditions at -20°C. Following these storage recommendations, the compound is reported to be stable for up to 36 months.[1]
Q2: What is the best way to prepare and store a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO. Once prepared, the stock solution should be stored at -20°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes. Under these conditions, the solution should be used within one month to ensure its potency.[1]
Q3: My this compound solution has been stored for longer than the recommended period. Can I still use it?
Using a solution beyond its recommended storage period is not advised as the stability and efficacy of the compound may be compromised. It is recommended to prepare a fresh stock solution to ensure the reliability and reproducibility of your experimental results.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can indicate that the compound has come out of solution. Gently warm the solution and vortex or sonicate to try and redissolve the compound completely before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution, as the concentration of the current solution will be inaccurate.
Q5: How does this compound inhibit the coagulation cascade?
This compound is a potent and selective inhibitor of Factor Xa (FXa).[2][3] FXa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. By inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, which in turn prevents the formation of a fibrin clot.
This compound Storage and Stability Summary
| Form | Storage Condition | Stability | Source |
| Solid (Lyophilized) | -20°C, Desiccated | Up to 36 months | [1] |
| Solution (in DMSO) | -20°C (Aliquot to avoid freeze-thaw) | Use within 1 month | [1] |
Experimental Protocols
Preparation of a this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound is 568.97 g/mol . To prepare a 10 mM stock solution, you will need 5.69 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Carefully weigh the calculated amount of solid this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C.
Diagrams
Caption: Troubleshooting workflow for this compound stability issues.
Caption: this compound inhibits Factor Xa in the coagulation cascade.
References
Troubleshooting unexpected results in DPC423 coagulation assays
Welcome to the technical support center for DPC423. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in coagulation assays involving this compound, a novel direct Factor Xa inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are seeing unexpectedly prolonged activated Partial Thromboplastin Time (aPTT) results with this compound. Is this expected?
A1: Yes, an extension of the aPTT is an anticipated pharmacodynamic effect of this compound.[1][2] this compound directly inhibits Factor Xa, a critical component of the common coagulation pathway. Since the aPTT assay evaluates the integrity of the intrinsic and common pathways, inhibition of Factor Xa will lead to a dose-dependent prolongation of clotting time.[1][2] However, the degree of prolongation can vary significantly depending on the specific aPTT reagent used.[3][4] If the prolongation is highly variable or exceeds the expected range for the concentration of this compound being tested, it may indicate a preanalytical issue or interference from other substances.
Q2: Our Prothrombin Time (PT) results are also prolonged. Is this a reliable measure of this compound's anticoagulant activity?
A2: While this compound does prolong the PT by inhibiting Factor Xa in the common pathway, the sensitivity of the PT assay to direct Factor Xa inhibitors is highly dependent on the thromboplastin reagent used.[3][5] Some PT reagents are more sensitive than others, leading to variability in results between laboratories and even between different assay kits.[3][5][6] Therefore, while PT prolongation is expected, it is not the recommended assay for precise quantification of this compound's anticoagulant effect. For more accurate and reproducible results, a chromogenic anti-Xa assay is preferred.
Q3: What is the recommended assay for quantifying the anticoagulant effect of this compound?
A3: The recommended method for quantifying the activity of this compound is a chromogenic anti-Xa assay.[7][8] This assay specifically measures the inhibition of Factor Xa activity and is less susceptible to the variability seen with clot-based assays like PT and aPTT. It is important to use a calibrator specific to this compound or a closely related direct Factor Xa inhibitor to ensure accurate quantification.[8]
Q4: Can this compound interfere with other coagulation assays, such as those for thrombophilia testing?
A4: Yes, this compound can interfere with several clot-based coagulation assays, potentially leading to erroneous interpretations.[9][10] For example, in lupus anticoagulant (LA) testing, this compound can cause false-positive results.[10][11] It can also affect clot-based assays for Protein C and Protein S, leading to an overestimation of their activity.[1] When performing thrombophilia testing on samples containing this compound, it is crucial to be aware of these potential interferences and consider using antigen-based or chromogenic assays that are not affected by the presence of the inhibitor.[1][6]
Q5: We suspect preanalytical errors might be affecting our results. What are the most common preanalytical variables to consider?
A5: Preanalytical variables are a major source of error in coagulation testing.[12][13][14] Key factors to control for include:
-
Specimen Collection: Proper venipuncture technique is crucial to avoid activation of the coagulation cascade. The correct tube (3.2% sodium citrate) must be used and filled to the appropriate volume to ensure the correct blood-to-anticoagulant ratio.[12]
-
Specimen Transportation and Stability: Samples should be transported to the laboratory promptly and maintained at the appropriate temperature. Delays can lead to the degradation of coagulation factors.
-
Specimen Processing and Storage: Platelet-poor plasma should be prepared by centrifugation according to a validated protocol. If testing is not performed immediately, plasma should be frozen at -70°C.[13][14]
Troubleshooting Guides
Unexpectedly High or Variable aPTT/PT Results
| Potential Cause | Recommended Action |
| Reagent Variability | Confirm the aPTT or PT reagent's sensitivity to direct Factor Xa inhibitors. Consider validating a more sensitive reagent if quantitative measurement is desired through these assays. Note that different reagents will produce different results.[3][6] |
| Preanalytical Errors | Review blood collection, transport, and processing procedures. Ensure correct blood-to-anticoagulant ratio, proper mixing, and timely processing.[12][15] |
| Contamination | Ensure samples are not contaminated with other anticoagulants, such as heparin from collection lines. Heparin can significantly prolong the aPTT.[11] |
| Incorrect this compound Concentration | Verify the dilution and concentration calculations for this compound in the assay. |
Discrepancy Between aPTT/PT and Anti-Xa Assay Results
| Potential Cause | Recommended Action |
| Assay Principle | Recognize the inherent differences between clot-based (aPTT/PT) and chromogenic (anti-Xa) assays. The anti-Xa assay is a more direct and specific measure of this compound activity. |
| Interfering Substances | The presence of other inhibitors or factor deficiencies can affect aPTT/PT results more significantly than the anti-Xa assay.[16] |
| Calibration Issues | Ensure the anti-Xa assay is properly calibrated with a standard curve specific to this compound or a similar direct Factor Xa inhibitor.[8] |
Experimental Protocols
Chromogenic Anti-Xa Assay for this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
Principle: The chromogenic anti-Xa assay is a functional test that quantifies the inhibitory effect of this compound on Factor Xa. In the assay, a known amount of excess Factor Xa is added to the plasma sample containing this compound. This compound will inhibit a portion of the added Factor Xa. The residual, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The amount of color produced is inversely proportional to the concentration of this compound in the sample.[7]
Materials:
-
Citrated platelet-poor plasma (PPP) from test samples
-
This compound calibrators and controls
-
Factor Xa reagent
-
Chromogenic substrate for Factor Xa
-
Reaction buffer
-
Microplate reader capable of reading absorbance at the appropriate wavelength (typically 405 nm)
Procedure:
-
Prepare a standard curve using the this compound calibrators at various known concentrations.
-
Dilute the test plasma samples, calibrators, and controls in the reaction buffer.
-
Add the Factor Xa reagent to each well of a microplate containing the diluted samples, calibrators, and controls.
-
Incubate the plate for a specified time at 37°C to allow this compound to inhibit Factor Xa.
-
Add the chromogenic substrate to each well.
-
Incubate for a second specified time at 37°C to allow the residual Factor Xa to cleave the substrate.
-
Stop the reaction (if required by the kit manufacturer).
-
Read the absorbance of each well in the microplate reader.
-
Plot the absorbance values of the calibrators against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the test samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Mechanism of this compound in the coagulation cascade.
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Principle of the chromogenic anti-Xa assay.
References
- 1. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effects of the oral, direct factor Xa inhibitor rivaroxaban on commonly used coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fritsmafactor.com [fritsmafactor.com]
- 5. Effects of a synthetic factor Xa inhibitor (JTV-803) on various laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. acforum-excellence.org [acforum-excellence.org]
- 9. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 10. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. cdn0.scrvt.com [cdn0.scrvt.com]
- 13. Preanalytical Variables in Coagulation Testing: Setting the Stage for Accurate Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Preanalytical variables in coagulation testing | PDF [slideshare.net]
- 16. Unexpected, isolated activated partial thromboplastin time prolongation: A practical mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of DPC423 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of DPC423 analogs with improved oral bioavailability.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles in a question-and-answer format.
Question 1: My this compound analog shows high in vitro potency against Factor Xa but exhibits poor oral bioavailability in animal models. What are the likely causes and how can I troubleshoot this?
Answer:
Low oral bioavailability despite high in vitro potency is a common challenge in drug development. The primary reasons can be categorized into three main areas: poor aqueous solubility, low intestinal permeability, and high first-pass metabolism. A systematic approach is necessary to identify and address the root cause.
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Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Intestinal Permeability: The compound dissolves but cannot efficiently cross the intestinal epithelial barrier.
-
High First-Pass Metabolism: The compound is absorbed but is rapidly metabolized by enzymes in the intestinal wall or the liver before reaching systemic circulation.
To diagnose the specific issue, a series of in vitro and in vivo experiments are recommended.
Question 2: How can I determine if poor solubility is the primary factor limiting the oral bioavailability of my this compound analog?
Answer:
Assessing the physicochemical properties of your compound is the first step.
-
Kinetic and Thermodynamic Solubility Assays: Determine the solubility of your analog in various aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
Biopharmaceutical Classification System (BCS): Based on its solubility and permeability, a drug candidate can be categorized into one of four BCS classes. This compound and its analogs are likely to be BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.
If the aqueous solubility is low (typically <100 µg/mL), it is a strong indicator that this is a significant barrier to oral absorption.
Question 3: My this compound analog has been identified as a BCS Class II/IV compound with low aqueous solubility. What formulation strategies can I employ to improve its oral absorption?
Answer:
For compounds with solubility-limited absorption, the goal is to enhance the dissolution rate and/or the concentration of the dissolved drug in the GI tract. Several formulation strategies can be effective:
-
Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of your drug in a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[1][2]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.
-
Particle Size Reduction:
-
Micronization: Reducing the particle size to the micron range increases the surface area for dissolution.
-
Nanonization: Creating a nanosuspension can further enhance the dissolution velocity.
-
Question 4: I have prepared an amorphous solid dispersion of my this compound analog, but the in vivo bioavailability has not improved as expected. What could be the issue?
Answer:
While ASDs can enhance dissolution, in vivo performance can still be suboptimal due to a few factors:
-
Precipitation in the GI Tract: The amorphous form may dissolve to create a supersaturated solution, but it can then precipitate into a less soluble form before it can be absorbed. The inclusion of precipitation inhibitors in the formulation can help maintain the supersaturated state.
-
Polymer Selection: The choice of polymer is critical for the stability and dissolution of the ASD. The drug-polymer miscibility and potential for specific interactions (like hydrogen bonding) should be evaluated.
-
Inadequate In Vivo-In Vitro Correlation (IVIVC): The in vitro dissolution method may not be predictive of the in vivo environment. Using biorelevant dissolution media that simulate fed and fasted states can provide more accurate predictions.
Question 5: How can I investigate if low intestinal permeability is contributing to the poor oral bioavailability of my this compound analog?
Answer:
Even with adequate solubility, the ability of a compound to cross the intestinal epithelium is crucial.
-
Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to predict intestinal permeability. A low apparent permeability coefficient (Papp) suggests that permeability may be a limiting factor.
-
Efflux Ratio: The Caco-2 assay can also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the intestinal cells, thereby reducing absorption. An efflux ratio greater than 2 is indicative of active efflux.[3]
Question 6: My analog shows high efflux in the Caco-2 assay. How can I address this?
Answer:
High efflux can be mitigated through a couple of strategies:
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the analog's structure to reduce its affinity for efflux transporters.
-
Use of Excipients: Certain formulation excipients can inhibit the function of efflux transporters, thereby increasing the net absorption of the drug.
Question 7: Pharmacokinetic data for my this compound analog shows a high clearance rate after intravenous administration. Could first-pass metabolism be the reason for its low oral bioavailability?
Answer:
A high clearance rate, particularly when compared to hepatic blood flow, is a strong indicator of significant first-pass metabolism.
-
In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes can determine its intrinsic clearance.
-
Metabolite Identification: Identifying the major metabolites can help pinpoint the metabolic "hotspots" on the molecule.
Question 8: How can I modify my this compound analog to reduce first-pass metabolism?
Answer:
-
Structural Modification: The most direct approach is to modify the metabolic hotspots identified. This can involve replacing metabolically labile groups with more stable ones.
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug that is inactive itself but is converted to the active drug in the body. A well-designed prodrug can mask the site of metabolism, allowing the compound to be absorbed intact before being converted to the active form.
Frequently Asked Questions (FAQs)
What is the role of Factor Xa in the coagulation cascade?
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the point of convergence for both the intrinsic and extrinsic pathways.[4][5][6] Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin to thrombin, which in turn cleaves fibrinogen to fibrin, leading to the formation of a blood clot.[4][7][8]
What was the key structural modification that led to the improved oral bioavailability of this compound compared to its predecessors?
The development of this compound involved replacing a highly basic benzamidine group with a less basic benzylamine moiety.[7][8] This modification improved the pharmacokinetic profile and oral bioavailability while maintaining high potency and selectivity for Factor Xa.[7][8]
What are some common in vivo models for assessing the oral bioavailability of Factor Xa inhibitors?
Rats and dogs are commonly used preclinical species for pharmacokinetic studies of Factor Xa inhibitors.[9] For instance, the oral bioavailability of this compound was determined to be 57% in dogs.[9]
Data on this compound Pharmacokinetics
| Compound | Species | Oral Bioavailability (%) | Plasma Clearance (L/kg/h) | Plasma Half-life (h) |
| This compound | Dog | 57 | 0.24 | 7.5 |
Source:[9]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD for a this compound analog, which is likely a BCS Class II or IV compound.
Materials:
-
This compound analog
-
Polymer (e.g., HPMCAS, PVP VA64, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the this compound analog and the selected polymer in a suitable organic solvent. The drug-to-polymer ratio should be optimized (e.g., starting with 1:1, 1:3, and 1:9 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) until a thin film or solid mass is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the dispersion for 24-48 hours to remove any residual solvent.
-
Characterization: Characterize the resulting ASD for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Perform in vitro dissolution studies in biorelevant media to assess the improvement in dissolution rate compared to the crystalline drug.
Protocol 2: Prodrug Synthesis - Ester Prodrug Example
This protocol outlines a general approach for synthesizing an ester prodrug of a this compound analog containing a carboxylic acid or hydroxyl group.
Materials:
-
This compound analog with a suitable functional group (e.g., -COOH or -OH)
-
Promoietry with a leaving group (e.g., an alkyl halide)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: Dissolve the this compound analog in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the reaction mixture.
-
Addition of Promoietry: Slowly add the promoiety to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up. Purify the crude product using column chromatography to obtain the pure ester prodrug.
-
Characterization: Confirm the structure of the synthesized prodrug using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Stability: Evaluate the stability of the prodrug in simulated gastric and intestinal fluids, as well as in plasma, to ensure it is sufficiently stable to be absorbed and then cleaved to release the active drug.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol describes a typical procedure for determining the oral bioavailability of a this compound analog in rats.
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the rats overnight (with free access to water) before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of the this compound analog (dissolved in a suitable vehicle) via the tail vein.
-
Oral (PO) Group: Administer a single oral dose of the this compound analog formulation (e.g., suspension, solution, or ASD) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma, which should be stored at -80 °C until analysis.
-
Bioanalysis: Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC), for both the IV and PO groups using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Signaling Pathway
Caption: The coagulation cascade showing the central role of Factor Xa and the inhibitory action of this compound analogs.
Experimental Workflow for Improving Oral Bioavailability
Caption: A logical workflow for troubleshooting and improving the oral bioavailability of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Factor X - Wikipedia [en.wikipedia.org]
- 6. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring DPC423 Anticoagulant Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately monitoring the anticoagulant effect of DPC423, a direct Factor Xa (FXa) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a direct, competitive, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of a fibrin clot.[3] This targeted action disrupts the coagulation cascade at the convergence point of the intrinsic and extrinsic pathways.
Q2: Which laboratory assays are recommended for monitoring this compound?
While traditional coagulation assays such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are prolonged by this compound, they are not recommended for accurate quantitative monitoring.[1][4] This is due to significant variability in their responsiveness to different FXa inhibitors and between different reagents.[4] The chromogenic anti-Xa assay is the preferred method for accurately measuring the anticoagulant effect of this compound and other direct FXa inhibitors.[4][5][6] This assay specifically measures the inhibition of FXa activity and shows a strong correlation with drug concentration.[7]
Q3: Is routine monitoring of this compound always necessary in a research setting?
Routine monitoring may not be required in all experimental setups due to the predictable pharmacokinetic and pharmacodynamic profile of direct oral anticoagulants (DOACs) like this compound.[5][8] However, monitoring is crucial in specific situations such as:
-
Assessing dose-response relationships.
-
Investigating unexpected experimental outcomes (e.g., excessive bleeding or lack of efficacy).
-
Evaluating potential drug-drug interactions.[9]
-
Studies involving subjects with conditions that may alter drug metabolism or clearance (e.g., renal or hepatic impairment).[9]
Q4: When should samples be collected for monitoring this compound levels?
For accurate assessment of peak and trough anticoagulant effects, sample collection timing is critical.
-
Peak levels: Typically occur 2-4 hours after oral administration.[7]
-
Trough levels: Should be collected immediately before the next scheduled dose.[9]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the monitoring of this compound's anticoagulant effect.
Issue 1: Unexpectedly high or low anti-Xa assay results.
-
Possible Cause (Pre-analytical): Errors in sample collection and handling are a major source of variability in coagulation testing.[1][3][4][5][6]
-
Incorrect blood-to-anticoagulant ratio: Underfilled or overfilled collection tubes can alter the citrate concentration, leading to inaccurate results.[1][6]
-
Contamination: Contamination of the sample with heparin or other anticoagulants can falsely elevate anti-Xa levels.[3][10]
-
Improper mixing: Vigorous mixing can cause hemolysis and platelet activation, while inadequate mixing can lead to small clots, both of which can interfere with the assay.[6]
-
Delayed processing: Platelet factor 4, released from platelets over time, can neutralize heparin-like anticoagulants, although this is less of a concern for direct FXa inhibitors. Plasma should be separated from cells promptly.[11]
-
-
Solution:
-
Ensure proper phlebotomy techniques are used, including the correct order of draw and use of appropriate needle gauge.[1]
-
Verify that collection tubes are filled to the indicated volume.
-
Gently invert the collection tube 3-4 times to ensure proper mixing with the anticoagulant.
-
Centrifuge samples and separate plasma within one hour of collection.[11]
-
-
Possible Cause (Analytical):
-
Solution:
-
Always use drug-specific calibrators for quantifying direct FXa inhibitors.[7][13] If unavailable, a low-molecular-weight heparin (LMWH) calibrated assay may provide a qualitative assessment, but not precise quantification.[7][12]
-
Ensure all reagents are stored according to the manufacturer's instructions and are within their expiration dates.
-
Issue 2: High variability between replicate measurements.
-
Possible Cause:
-
Pipetting errors: Inaccurate or inconsistent pipetting of plasma, reagents, or calibrators.
-
Temperature fluctuations: Coagulation assays are sensitive to temperature changes. Incubation temperatures should be strictly controlled.
-
Instrument malfunction: Issues with the automated coagulation analyzer.
-
-
Solution:
-
Ensure pipettes are properly calibrated and that pipetting technique is consistent.
-
Verify that the incubator or instrument's heating block is maintaining the correct temperature (typically 37°C).
-
Perform regular maintenance and quality control checks on the coagulation analyzer as per the manufacturer's recommendations.
-
Issue 3: Discrepancy between anti-Xa results and other coagulation assays (PT, aPTT).
-
Possible Cause:
-
Differential sensitivity: PT and aPTT have variable and often lower sensitivity to direct FXa inhibitors compared to the anti-Xa assay.[14] The degree of prolongation can be reagent-dependent.[4]
-
Underlying coagulopathies: Pre-existing conditions affecting other coagulation factors can influence PT and aPTT results without impacting the direct anti-Xa inhibitor level.
-
-
Solution:
-
Rely on the anti-Xa assay for quantitative assessment of this compound activity.
-
Use PT and aPTT as qualitative indicators of anticoagulation, but not for precise measurement.
-
If baseline coagulopathies are suspected, perform a comprehensive coagulation panel on a baseline (pre-treatment) sample.
-
Data Presentation
Table 1: Comparison of Coagulation Assays for Monitoring Direct Factor Xa Inhibitors
| Assay | Principle | Advantages | Disadvantages | Suitability for this compound |
| Chromogenic Anti-Xa Assay | Measures residual FXa activity after inhibition by the anticoagulant.[15] | High specificity and sensitivity for FXa inhibitors. Good correlation with drug concentration.[7] | Requires specific calibrators for accurate quantification.[7] Not always available 24/7 in all labs.[8] | Excellent (Recommended) |
| Prothrombin Time (PT) | Measures the time to clot formation via the extrinsic and common pathways. | Widely available and automated. | Variable sensitivity to different FXa inhibitors. Reagent-dependent results.[4] Poor correlation with drug concentration. | Poor (Qualitative use only) |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time to clot formation via the intrinsic and common pathways. | Widely available and automated. | Generally less sensitive than PT for FXa inhibitors.[16][17] Significant inter-reagent variability.[14] | Poor (Qualitative use only) |
Table 2: Expected Performance of Coagulation Assays with this compound
| Assay | Expected Result with Therapeutic this compound | Dynamic Range for FXa Inhibitors | Key Considerations |
| Chromogenic Anti-Xa Assay | Increased anti-Xa activity (inversely proportional to color development). | Wide, can be tailored by dilution. For apixaban, reportable range can be <20 ng/mL to >450 ng/mL.[7] | Use of this compound-specific calibrators is essential for accurate quantification. |
| Prothrombin Time (PT) | Prolonged clotting time.[1] | Narrow and variable. | The degree of prolongation is not linearly correlated with this compound concentration.[7] |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged clotting time, but to a lesser extent than PT.[1] | Very narrow and unreliable. | Often insensitive to therapeutic concentrations of FXa inhibitors.[14] |
Experimental Protocols
Detailed Methodology for Chromogenic Anti-Xa Assay
This protocol provides a general framework. Specific volumes, incubation times, and reagent concentrations should be based on the manufacturer's instructions for the chosen assay kit.[2][18]
Principle: The chromogenic anti-Xa assay is a functional assay that measures the amount of active this compound in a plasma sample. A known amount of excess Factor Xa is added to the plasma sample containing this compound. The this compound will inhibit a portion of the added FXa. The remaining, uninhibited FXa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured by a spectrophotometer at 405 nm. The amount of color produced is inversely proportional to the concentration of this compound in the sample.[8][11]
Materials:
-
Coagulation analyzer or spectrophotometer capable of reading at 405 nm.
-
Water bath or heating block at 37°C.
-
Calibrated pipettes.
-
Plastic test tubes or microplate.
-
Patient platelet-poor plasma (PPP), prepared by centrifuging citrated whole blood.
-
This compound-specific calibrators and controls.
-
Reagent 1: Bovine Factor Xa.
-
Reagent 2: Chromogenic substrate specific for FXa (e.g., S-2222).
-
Assay Buffer (e.g., Tris-based buffer, pH 8.4).[18]
-
Stop solution (e.g., 20% acetic acid).[2]
Procedure:
-
Preparation:
-
Prepare this compound calibrators and controls by reconstituting and diluting as per the manufacturer's instructions to create a standard curve.
-
Pre-warm all reagents, plasma samples, calibrators, and controls to 37°C.[18]
-
-
Assay Reaction:
-
Pipette the plasma sample (or calibrator/control) into a reaction tube/well.
-
Add a precise volume of pre-warmed assay buffer.
-
Add a precise volume of pre-warmed Factor Xa reagent. Mix gently.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 minutes) to allow this compound to inhibit the FXa.[2][18]
-
Add a precise volume of the pre-warmed chromogenic substrate. Mix gently.
-
Incubate at 37°C for a second specified time (e.g., 2-4 minutes) to allow the residual FXa to cleave the substrate.[18]
-
-
Measurement:
-
Stop the reaction by adding the stop solution (e.g., acetic acid).[2]
-
Measure the absorbance of the solution at 405 nm.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the test samples by interpolating their absorbance values on the calibration curve. The relationship is inverse, so higher absorbance corresponds to lower this compound concentration.
-
Visualizations
Caption: this compound directly inhibits Factor Xa, preventing thrombin generation.
Caption: Workflow for the chromogenic anti-Xa assay to measure this compound.
References
- 1. myadlm.org [myadlm.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Pre-analytical errors in coagulation testing: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erbamannheim.com [erbamannheim.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Apixaban and rivaroxaban anti-Xa level utilization and associated bleeding events within an academic health system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Episode 527: Duration of DOAC interference with heparin anti-Xa levels - Pharmacy Joe - [pharmacyjoe.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siemens-healthineers.com [siemens-healthineers.com]
- 14. DOACs: role of anti-Xa and drug level monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Xa Assays [practical-haemostasis.com]
- 16. Antifactor Xa levels vs. activated partial thromboplastin time for monitoring unfractionated heparin. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Performance of Anti-Factor Xa Versus Activated Partial Thromboplastin Time for Heparin Monitoring Using Multiple Nomograms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotoxik.it [biotoxik.it]
Technical Support Center: Mitigating DPC423 Interference in Standard Coagulation Tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the direct factor Xa inhibitor, DPC423, in standard coagulation tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with coagulation tests?
This compound is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[1] By directly binding to and inhibiting FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin, thereby exerting its anticoagulant effect. This direct inhibition of a key clotting factor leads to interference in coagulation assays that depend on the functional integrity of the coagulation cascade downstream of FXa.
Q2: Which coagulation tests are most affected by this compound?
As a direct FXa inhibitor, this compound primarily affects clot-based assays that are sensitive to the activity of Factor Xa. The most significantly affected tests include:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways. This compound can cause a concentration-dependent prolongation of the PT.
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. This compound can also prolong the aPTT, although the extent of prolongation can vary depending on the reagents used.
-
Anti-Xa Assay: This assay directly measures the inhibition of FXa and will show high levels of activity in the presence of this compound.
-
Factor Assays: Clot-based assays for factors in the common pathway (e.g., Factor II, V, X) and the intrinsic pathway (e.g., Factor VIII, IX, XI, XII) can be falsely lowered.
Q3: Are there any coagulation tests that are not significantly affected by this compound?
Tests that are not dependent on the generation of Factor Xa or thrombin are generally not affected by this compound. These may include:
-
Thrombin Time (TT): This test measures the final step of coagulation, the conversion of fibrinogen to fibrin by exogenous thrombin. As this compound does not directly inhibit thrombin, the TT is expected to be unaffected.
-
Fibrinogen Assays: Clauss fibrinogen assays, which are based on the thrombin time principle, are generally not affected by direct FXa inhibitors.[2] However, derived fibrinogen measurements from a PT-based assay may be inaccurate.
-
Immunoassays: Tests that use immunological methods to measure coagulation-related proteins (e.g., D-dimer immunoassays) are not affected by the anticoagulant activity of this compound.
Q4: How can I mitigate this compound interference in my coagulation assays?
The most common and effective method for mitigating interference from this compound and other direct oral anticoagulants (DOACs) is the in vitro removal of the drug from the plasma sample using activated charcoal-based products. Commercially available kits such as DOAC-Stop® and DOAC-Remove™ are designed for this purpose. These agents adsorb the DOAC from the plasma, allowing for a more accurate assessment of the underlying coagulation status.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Prolonged PT and/or aPTT despite using a DOAC removal agent. | 1. Incomplete removal of this compound: The concentration of this compound in the sample may exceed the binding capacity of the removal agent. 2. Underlying coagulopathy: The patient sample may have a genuine coagulation defect independent of this compound. 3. Residual activated charcoal: Inadequate centrifugation may leave charcoal particles in the plasma, which can sometimes interfere with optical detection methods in certain analyzers. | 1. Repeat the removal step: Consider a second treatment with the DOAC removal agent. 2. Verify complete removal: If available, measure the anti-Xa activity post-treatment to confirm this compound has been adequately removed. 3. Test a normal control: Process a normal plasma sample with the removal agent to ensure the agent itself is not causing prolongation with your test system. 4. Improve centrifugation: Ensure centrifugation is performed according to the manufacturer's instructions to pellet all charcoal particles. |
| Factor activity (e.g., FVIII, FIX) remains low after this compound removal. | 1. Incomplete removal of this compound. 2. True factor deficiency. 3. Non-specific adsorption of coagulation factors: Activated charcoal can sometimes non-specifically adsorb other plasma proteins, including coagulation factors. | 1. Confirm this compound removal as described above. 2. Use a chromogenic factor assay: If available, chromogenic assays are often less susceptible to interference from residual anticoagulants than clot-based assays. 3. Consult product literature: Review the manufacturer's data on the potential for the DOAC removal agent to affect specific factor levels. |
| Inconsistent or unexpected results. | 1. Variability in sample handling: Inconsistent incubation times or mixing with the removal agent. 2. Reagent variability: Different batches or manufacturers of coagulation reagents can have varying sensitivity to DOACs. | 1. Standardize the protocol: Ensure consistent adherence to the experimental protocol for all samples. 2. Perform validation studies: Validate the DOAC removal procedure with your specific laboratory reagents and instrumentation. |
Data Presentation
Table 1: Effect of this compound on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) in Human Plasma
| This compound Concentration (µM) | Fold Increase in PT (Mean ± SD) | Fold Increase in aPTT (Mean ± SD) |
| 0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| 3.1 | ~2.0 | ~2.0 |
Data derived from in vitro studies in human plasma. The concentration of 3.1 µM was reported to double the PT and aPTT.
Table 2: Effect of this compound on Coagulation Parameters in Rabbits (In Vivo)
| This compound Dose (mg/kg/h, i.v.) | PT Ratio (End of Experiment / Control) | aPTT Ratio (End of Experiment / Control) | Thrombin Time (TT) |
| 0.6 (Max antithrombotic dose) | 1.8 ± 0.13 | 1.8 ± 0.07 | No change |
Data from an in vivo rabbit model. Ratios represent the fold increase over baseline.
Note: Specific quantitative data for the effect of this compound on a wider range of coagulation tests (e.g., Thrombin Time, Fibrinogen, specific factor assays) in human plasma is limited in the public domain. The data presented for other direct factor Xa inhibitors suggests that while TT and Clauss fibrinogen are generally unaffected, clot-based factor assays are likely to be falsely decreased. Researchers should validate the impact of this compound on their specific assays.
Experimental Protocols
Protocol for Mitigating this compound Interference using DOAC-Remove™
This protocol is a general guideline. Always refer to the manufacturer's most current instructions for use.
Materials:
-
Citrated plasma sample containing this compound
-
DOAC-Remove™ tablets
-
Microcentrifuge tubes
-
Pipettes
-
Rotating shaker
-
Microcentrifuge
Procedure:
-
Bring the plasma sample and DOAC-Remove™ tablets to room temperature (20-25°C).
-
Add one DOAC-Remove™ tablet to 1.0 mL of the citrated plasma in a microcentrifuge tube.
-
Gently mix the sample for 5 minutes at room temperature, preferably on a rotating shaker.
-
Centrifuge the sample for 5 minutes at 2500 x g.
-
Carefully aspirate the supernatant (the treated plasma) without disturbing the pellet of activated charcoal at the bottom of the tube.
-
The treated plasma is now ready for use in coagulation assays.
Protocol for Mitigating this compound Interference using DOAC-Stop®
This protocol is a general guideline. Always refer to the manufacturer's most current instructions for use.
Materials:
-
Citrated plasma sample containing this compound
-
DOAC-Stop® tablets
-
Plastic tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add 1.0 mL of citrated plasma to a plastic tube.
-
Add one tablet of DOAC-Stop® to the plasma.
-
Vortex the tube for at least 10 seconds to ensure the tablet is dispersed.
-
Incubate the sample for 10 minutes at room temperature, with occasional mixing.
-
Centrifuge the sample for 2 minutes at high speed (e.g., >10,000 x g) to pellet the activated charcoal.
-
Carefully transfer the supernatant (the treated plasma) to a new tube, avoiding carryover of any charcoal particles.
-
The treated plasma can now be used for coagulation testing.
Mandatory Visualizations
References
Refinement of DPC423 administration protocols in canine models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DPC423, a potent and selective factor Xa inhibitor, in canine models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, orally bioavailable, competitive, and selective inhibitor of coagulation factor Xa (FXa).[1][2] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound disrupts the coagulation cascade, leading to an anticoagulant effect.[1]
Q2: What are the known pharmacokinetic parameters of this compound in canines?
A2: Studies in dogs have shown that this compound has a favorable pharmacokinetic profile. Key parameters are summarized in the table below.[1][2]
Q3: How is this compound administered to canines?
A3: this compound is designed for oral administration.[1][3] For experimental purposes, it is typically administered as a capsule or compounded into a palatable formulation to ensure voluntary acceptance and accurate dosing.[4] Oral gavage may also be used in controlled laboratory settings.[5]
Q4: How can I monitor the anticoagulant effect of this compound in dogs?
A4: The most specific method for monitoring the effect of this compound is a chromogenic anti-Xa assay calibrated for the specific drug.[6][7] While traditional coagulation tests like prothrombin time (PT) and activated partial thromboplastin time (aPTT) will be prolonged, their correlation with the anticoagulant effect of direct Xa inhibitors can be variable.[8][9] Thromboelastography (TEG) can also provide a broader picture of the dog's coagulation status.[9][10]
Q5: What are the potential adverse effects of this compound in canines?
A5: As an anticoagulant, the primary adverse effect of this compound is an increased risk of bleeding.[11][12] Other potential side effects observed with similar factor Xa inhibitors include vomiting and, in rare cases, hepatopathy.[13] Close monitoring for any signs of hemorrhage (e.g., bruising, hematuria, hematochezia) is crucial.[11]
Troubleshooting Guides
Issue 1: Difficulty with Oral Administration
-
Q: The canine model is resistant to taking the this compound capsule. What can I do?
-
A: Canine resistance to oral medication is a common challenge.[14] Consider compounding the drug into a palatable treat or mixing it with a small amount of preferred food.[4] Ensure that the food used does not affect the drug's bioavailability; for some factor Xa inhibitors, administration with food can influence absorption.[15][16] If these methods fail, oral gavage by trained personnel may be necessary for precise dosing.[5]
-
Issue 2: Inconsistent Anticoagulant Effect
-
Q: There is high variability in the anti-Xa activity between subjects at the same dose. What could be the cause?
-
A: Several factors can contribute to variability. Individual differences in absorption and metabolism are common.[17] Ensure consistent administration protocols, especially concerning feeding schedules, as the presence of food can alter the absorption of some oral drugs.[15][16] Vomiting or regurgitation after dosing can also lead to incomplete drug absorption. Verify that the correct dose is being administered for the animal's body weight.[18]
-
Issue 3: Signs of Bleeding
-
Q: I've observed minor bruising and hematuria in a subject. How should I proceed?
-
A: Any sign of bleeding should be taken seriously.[11] Immediately consult with the attending veterinarian. Depending on the severity, a dose reduction or temporary discontinuation of this compound may be necessary.[11] For minor bleeding, close monitoring may be sufficient. In cases of significant hemorrhage, supportive care may be required.
-
Issue 4: Unexpected Laboratory Results
-
Q: The aPTT is significantly prolonged, but the anti-Xa activity is within the target range. How do I interpret this?
-
A: While this compound does prolong aPTT, the anti-Xa assay is a more direct and reliable measure of its anticoagulant activity.[1][6] Discrepancies can occur, and the anti-Xa activity should be considered the primary indicator of this compound's effect.[7][19] Other underlying conditions or concurrent medications could also be influencing the aPTT.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Canine Models
| Parameter | Value | Reference |
| Oral Bioavailability | 57% | [1][2] |
| Plasma Half-life | 7.5 hours | [1][2] |
| Plasma Clearance | 0.24 L/kg/h | [1][2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound
-
Animal Preparation: Fast the canine subject for at least 12 hours prior to administration, with water available ad libitum. Record the animal's baseline weight.
-
Dose Calculation: Calculate the precise dose of this compound based on the animal's body weight and the experimental design.
-
Administration:
-
Capsule Method: Place the capsule on the back of the dog's tongue and gently hold the muzzle closed, stroking the throat to encourage swallowing.
-
Compounded Formulation: Mix the pre-weighed compound with a small amount of highly palatable food or a commercial pill-hiding treat. Ensure the entire dose is consumed.
-
Oral Gavage: For this method, ensure personnel are properly trained to avoid aspiration.[5]
-
-
Post-Administration Monitoring: Observe the animal for at least 30 minutes to ensure the dose is not regurgitated. Note any immediate adverse reactions.
Protocol 2: Monitoring Anti-Factor Xa Activity
-
Blood Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., pre-dose, and at 2, 4, 8, and 24 hours) to capture peak and trough concentrations.[16] Blood should be drawn from the jugular or cephalic vein into a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
-
Plasma Preparation: Immediately after collection, centrifuge the blood sample at 1500g for 15 minutes to separate the plasma.
-
Assay Procedure:
-
Use a commercial chromogenic anti-Xa assay kit.[6]
-
Prepare a standard curve using calibrators specific to the factor Xa inhibitor being studied or a universal calibrator.
-
Dilute the canine plasma samples as per the kit's instructions. Canine plasma may require a different dilution than human plasma to account for background activity.[6]
-
Perform the assay according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the anti-Xa activity in the plasma samples by comparing their absorbance to the standard curve. The results are typically expressed in ng/mL or anti-Xa U/mL.
Visualizations
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gdddrjournal.com [gdddrjournal.com]
- 6. Evaluation of a chromogenic assay to measure the factor Xa inhibitory activity of unfractionated heparin in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivaroxaban Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. animalemergencyaustralia.com.au [animalemergencyaustralia.com.au]
- 9. Monitoring of Rivaroxaban Therapy in Hypercoagulable Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical experience of anti-Xa monitoring in critically ill dogs receiving dalteparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment with rivaroxaban and monitoring of coagulation profiles in two dogs with venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wagwalking.com [wagwalking.com]
- 13. Frontiers | Case report: Severe hepatopathy following rivaroxaban administration in a dog [frontiersin.org]
- 14. Factors Associated with Medication Noncompliance in Dogs in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. the-influence-of-feeding-and-gastroprotectant-medications-on-the-factor-xa-inhibitory-activity-of-orally-administered-rivaroxaban-in-normal-dogs - Ask this paper | Bohrium [bohrium.com]
- 16. The influence of feeding and gastroprotectant medications on the Factor Xa inhibitory activity of orally administered rivaroxaban in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Comparative Analysis of the Antithrombotic Efficacy of DPC423 and Enoxaparin
For Immediate Release
This guide provides a detailed comparison of the antithrombotic properties of the investigational, orally bioavailable factor Xa (fXa) inhibitor, DPC423, and the widely used low-molecular-weight heparin (LMWH), enoxaparin. The following sections objectively review their mechanisms of action, pharmacokinetic profiles, and comparative efficacy, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and enoxaparin exert their anticoagulant effects primarily through the inhibition of Factor Xa (fXa), a critical enzyme in the coagulation cascade. However, their specific mechanisms of interaction with fXa differ significantly.
This compound is a synthetic, competitive, and highly selective direct inhibitor of fXa.[1][2] It binds directly to the active site of fXa, preventing it from converting prothrombin to thrombin, thereby inhibiting clot formation.[3] Its action is independent of antithrombin (ATIII).
Enoxaparin , a low-molecular-weight heparin, acts as an indirect inhibitor of fXa.[4] It binds to antithrombin, inducing a conformational change that accelerates the inactivation of fXa.[5][6] While its primary target is fXa, enoxaparin also exhibits some activity against thrombin (Factor IIa), though to a lesser extent than unfractionated heparin.[5][7]
Figure 1. Simplified coagulation cascade showing the points of inhibition for this compound and Enoxaparin.
Pharmacokinetic Profile
A key differentiator between this compound and enoxaparin is their route of administration and oral bioavailability.
| Parameter | This compound | Enoxaparin |
| Administration | Oral | Subcutaneous or Intravenous Injection |
| Bioavailability | ~57% (in dogs)[1] | ~100% (subcutaneous)[4] |
| Half-life | ~7.5 hours (in dogs)[1] | ~4.5 to 7 hours[5][4] |
| Metabolism | Hepatic | Hepatic (desulfation and depolymerization)[5][4] |
| Excretion | - | Primarily Renal[5] |
Comparative Antithrombotic Efficacy
Direct comparative studies in animal models have been conducted to evaluate the antithrombotic effects of this compound and enoxaparin.
In Vivo Models of Thrombosis
In a rabbit model of electrically induced carotid artery thrombosis, both this compound and enoxaparin demonstrated dose-dependent antithrombotic activity. The antithrombotic ED50 values, which represent the dose required to produce 50% of the maximal effect, were determined for each compound.
| Compound | Antithrombotic ED50 (mg/kg/h, i.v.) |
| This compound | 0.6[2][8] |
| Enoxaparin | 0.4[2][8] |
In a separate arteriovenous shunt thrombosis model in rabbits, this compound showed an IC50 of 150 nM.[1]
Effects on Hemostasis
A critical aspect of anticoagulant therapy is the risk of bleeding. The effects of this compound and enoxaparin on hemostasis were assessed by measuring cuticle bleeding time in rabbits at their maximum antithrombotic doses.
| Compound | Bleeding Time (% change over control) |
| This compound | 5 ± 4[2][9] |
| Enoxaparin | 4 ± 3[2][9] |
These results suggest that at effective antithrombotic doses, both this compound and enoxaparin have a minimal effect on bleeding time in this model, indicating a potential dissociation between their antithrombotic and bleeding effects.[2][9]
In Vitro Anticoagulant Effects
The in vitro anticoagulant effects of this compound have been characterized in human plasma.
| Clotting Assay | Concentration to Double Clotting Time (µM) |
| Prothrombin Time (PT) | 3.1 ± 0.4[1] |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4[1] |
| Heptest | 1.1 ± 0.5[1] |
At its maximum antithrombotic dose in rabbits, this compound increased aPTT and PT by 1.8-fold.[2][9]
Experimental Protocols
Electrically Induced Carotid Artery Thrombosis in Rabbits
This experimental model was utilized to compare the antithrombotic effects of this compound and enoxaparin.
Figure 2. Workflow for the electrically induced carotid artery thrombosis model in rabbits.
Methodology:
-
Rabbits were anesthetized.
-
The femoral artery and vein were catheterized for blood pressure monitoring and drug administration, respectively.
-
A carotid artery was exposed, and a flow probe was placed to monitor blood flow.
-
This compound or enoxaparin was administered as a continuous intravenous infusion for 60 minutes prior to inducing thrombosis.[2][8]
-
Thrombosis was induced by electrical stimulation of the carotid artery.
-
Carotid blood flow was monitored as a marker of the antithrombotic effect.[2][8]
Cuticle Bleeding Time in Rabbits
Methodology:
-
Rabbits were treated with the maximum antithrombotic dose of this compound or enoxaparin.
-
The cuticle of a nail was transected.
-
The time until cessation of bleeding was recorded to assess the effect on hemostasis.
Summary
This compound is a potent, orally bioavailable, and selective direct fXa inhibitor, while enoxaparin is an injectable indirect fXa inhibitor that works via antithrombin.[1][5][6] In a rabbit model of arterial thrombosis, enoxaparin showed a slightly lower ED50, suggesting higher potency on a per-milligram basis in that specific model. However, both compounds demonstrated a significant antithrombotic effect. Notably, at their maximum antithrombotic doses, neither this compound nor enoxaparin significantly increased bleeding time in the rabbit cuticle model, indicating a favorable separation of their antithrombotic and hemostatic effects.[2][9] The oral bioavailability of this compound represents a significant potential advantage over the parenterally administered enoxaparin.[1] Further clinical development would be necessary to fully elucidate the comparative efficacy and safety of this compound in humans.
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide factor Xa inhibitors III: effects of this compound, an orally-active pyrazole antithrombotic agent, on arterial thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enoxaparin sodium - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Enoxaparin Sodium? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
A Head-to-Head Battle in Antithrombotic Therapy: DPC423 vs. Argatroban in Preclinical Thrombosis Models
For researchers and drug development professionals navigating the landscape of anticoagulant therapies, a deep understanding of the comparative efficacy and mechanisms of action of novel agents is paramount. This guide provides a detailed comparison of DPC423, a direct factor Xa inhibitor, and argatroban, a direct thrombin inhibitor, based on preclinical data from established thrombosis models.
This analysis delves into their performance in preventing thrombosis, their effects on hemostasis, and the underlying experimental methodologies that support these findings.
Executive Summary of Comparative Efficacy
Preclinical studies in rabbit models of thrombosis have provided key insights into the relative potency and safety profiles of this compound and argatroban. The data, summarized below, highlights their distinct mechanisms of action and resultant antithrombotic and hemorrhagic effects.
| Parameter | This compound (Factor Xa Inhibitor) | Argatroban (Direct Thrombin Inhibitor) | Reference |
| Antithrombotic Efficacy (ED₅₀) | 0.6 mg/kg/h | 0.13 mg/kg/h | [1][2][3] |
| Bleeding Time (% Change over Control) | 5 ± 4% | 88 ± 12% | [1][2][3] |
| Activated Partial Thromboplastin Time (aPTT) Fold Increase | 1.8 ± 0.07 | Not directly compared at equipotent doses in the primary study, but known to prolong aPTT[4][5][6][7] | [1][2][3] |
| Prothrombin Time (PT) Fold Increase | 1.8 ± 0.13 | Not directly compared at equipotent doses in the primary study, but known to prolong PT | [1][2][3] |
Mechanism of Action: Targeting Different Points in the Coagulation Cascade
The differential efficacy and bleeding profiles of this compound and argatroban stem from their distinct targets in the coagulation cascade. This compound acts earlier by inhibiting Factor Xa, the convergence point of the intrinsic and extrinsic pathways, thereby preventing the burst of thrombin generation. Argatroban, in contrast, directly inhibits thrombin, the final key enzyme responsible for converting fibrinogen to fibrin and activating platelets.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy data.
Electrically Induced Carotid Artery Thrombosis (ECAT) Model in Rabbits
This model is a well-established method for evaluating the efficacy of antithrombotic agents in an arterial setting.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized. The left carotid artery is isolated for the induction of thrombosis.
-
Thrombosis Induction: An external stainless-steel bipolar electrode is placed on the carotid artery. An electrical current (e.g., 4 mA for 3 minutes) is applied to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: The test compounds (this compound or argatroban) or vehicle are administered via continuous intravenous infusion, typically starting 60 minutes before the arterial injury.
-
Efficacy Measurement: Carotid blood flow is monitored continuously using an electromagnetic flow probe. The primary endpoint is the maintenance of carotid artery patency, often quantified as the dose required to achieve a 50% effective response (ED₅₀) in preventing occlusion. At the end of the experiment, the thrombotic segment of the artery can be excised and the thrombus weight determined.
Cuticle Bleeding Time Assay in Rabbits
This assay assesses the effect of anticoagulants on primary hemostasis.
-
Animal Preparation: Rabbits are anesthetized or heavily sedated to prevent movement.
-
Procedure: A guillotine-type toenail clipper is used to make a clean transection of the nail cuticle, deep enough to produce a free flow of blood.
-
Measurement: A stopwatch is started at the time of the cut. The time until bleeding ceases is recorded as the bleeding time.
-
Data Analysis: The percentage change in bleeding time compared to a vehicle-treated control group is calculated to determine the hemorrhagic potential of the test compound.
Discussion and Conclusion
The preclinical data indicates that while both this compound and argatroban are effective antithrombotic agents, they exhibit different potency and bleeding profiles. Argatroban demonstrated higher potency in the rabbit ECAT model, with a lower ED₅₀ compared to this compound. However, this increased potency was associated with a significantly greater prolongation of bleeding time, suggesting a higher risk of hemorrhage. In contrast, this compound showed a more favorable safety profile, with minimal impact on bleeding time at its maximum antithrombotic dose.[1][2][3]
These findings are consistent with their mechanisms of action. The direct inhibition of thrombin by argatroban can lead to a more profound and immediate disruption of hemostasis, as thrombin is crucial for both fibrin formation and platelet activation. The earlier-stage inhibition of Factor Xa by this compound may allow for a more modulated anticoagulant effect, potentially preserving a greater degree of primary hemostasis.
While direct head-to-head clinical trials comparing this compound and argatroban are not available, meta-analyses of broader classes of direct oral anticoagulants (DOACs), including Factor Xa inhibitors and direct thrombin inhibitors, have shown that both classes are effective alternatives to conventional therapy for conditions like deep vein thrombosis and pulmonary embolism.[6][8][9] The choice between these classes in a clinical setting is often guided by patient-specific factors and the specific safety and efficacy profile of the individual drug.[5]
References
- 1. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 3. Introduction of a Rabbit Carotid Artery Model for Sonothrombolysis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A meta-analysis of phase III randomized controlled trials with novel oral anticoagulants in atrial fibrillation: comparisons between direct thrombin inhibitors vs. factor Xa inhibitors and different dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. acpjournals.org [acpjournals.org]
- 8. Oral direct thrombin inhibitors or oral factor Xa inhibitors for the treatment of pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral direct thrombin inhibitors or oral factor Xa inhibitors versus conventional anticoagulants for the treatment of deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selectivity of DPC423 for Factor Xa over thrombin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DPC423's selectivity for Factor Xa over thrombin, supported by experimental data and detailed methodologies.
This compound is a synthetic, orally bioavailable, competitive, and selective inhibitor of human coagulation Factor Xa (FXa)[1]. Its high affinity and selectivity make it a subject of significant interest in the development of anticoagulant therapies. This guide delves into the experimental validation of this compound's selectivity, comparing its performance with other relevant compounds.
Comparative Inhibitory Activity
The selectivity of an inhibitor is a critical determinant of its therapeutic window and safety profile. This compound demonstrates a remarkable preference for Factor Xa over thrombin, a crucial distinction for minimizing off-target effects. The inhibitory constants (Ki) presented below quantify this selectivity.
| Compound | Target | Ki (nM) | Selectivity (Thrombin Ki / Factor Xa Ki) |
| This compound | Factor Xa | 0.15 [1][2][3][4] | 40,000-fold [1][2] |
| Thrombin | 6000 [1][4] | ||
| Argatroban | Thrombin | - | - |
| Enoxaparin | Factor Xa | - | - |
Ki values represent the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates a higher binding affinity.
This compound's sub-nanomolar potency against Factor Xa, coupled with a Ki in the micromolar range for thrombin, underscores its exceptional selectivity[1][4]. This translates to a selectivity ratio of approximately 40,000-fold in favor of Factor Xa, significantly higher than many other anticoagulants[1][2].
Experimental Validation of Selectivity
The determination of this compound's selectivity relies on robust in vitro and ex vivo experimental protocols.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of this compound against purified Factor Xa and thrombin.
Methodology:
-
Enzyme Preparation: Purified human Factor Xa and thrombin are used.
-
Substrate: A chromogenic substrate specific for each enzyme is utilized. For Factor Xa, this could be a substrate like Spectrozyme FXa[5]. Upon cleavage by the active enzyme, the substrate releases a chromophore (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm[6].
-
Assay Procedure:
-
Varying concentrations of this compound are pre-incubated with a fixed concentration of either Factor Xa or thrombin in a suitable buffer.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage is monitored by measuring the change in absorbance over time.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The Ki value is then calculated using appropriate enzyme kinetic models, such as the Michaelis-Menten equation, to determine the type of inhibition (e.g., competitive, non-competitive). This compound has been identified as a competitive inhibitor of Factor Xa[2][3].
Ex Vivo Coagulation Assays
Objective: To assess the effect of this compound on the overall coagulation process in plasma, providing insights into its functional selectivity.
Methodology:
-
Plasma Preparation: Human plasma is used as the test medium.
-
Clotting Time Measurements:
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways. This compound has been shown to double the prothrombin time at a concentration of 3.1 +/- 0.4 µM in human plasma[1].
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. This compound doubled the aPTT at a concentration of 3.1 +/- 0.4 µM in human plasma[1].
-
Thrombin Time (TT): Specifically measures the final step of coagulation, the conversion of fibrinogen to fibrin by thrombin. Studies have shown that this compound does not cause changes in thrombin time, further confirming its lack of direct thrombin inhibition[3][7].
-
-
Data Analysis: The prolongation of clotting times in the presence of this compound is compared to baseline values. A significant prolongation of PT and aPTT with no effect on TT indicates selective inhibition of a factor upstream of thrombin, consistent with Factor Xa inhibition.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental approach to its validation, the following diagrams are provided.
Caption: The coagulation cascade, highlighting the central role of Factor Xa and the inhibitory action of this compound.
Caption: Workflow for determining the selectivity of this compound for Factor Xa over thrombin.
Conclusion
The experimental data unequivocally validates the high selectivity of this compound for Factor Xa over thrombin. Its potent and specific inhibition of Factor Xa, demonstrated through both purified enzyme assays and functional plasma-based clotting assays, positions it as a promising candidate for anticoagulant therapy. The detailed methodologies provided herein offer a framework for the continued evaluation and comparison of novel Factor Xa inhibitors. The antithrombotic effect of this compound is directly linked to its inhibition of Factor Xa, with no significant impact on thrombin activity[7].
References
- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Nonpeptide factor Xa inhibitors III: effects of this compound, an orally-active pyrazole antithrombotic agent, on arterial thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. In vitro characterization of a novel factor Xa inhibitor, RPR 130737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Redirecting [linkinghub.elsevier.com]
DPC423: A Head-to-Head Comparison with Modern Direct Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational direct Factor Xa inhibitor DPC423 with the clinically established agents apixaban, rivaroxaban, and edoxaban. This compound, a potent and selective inhibitor of Factor Xa, was under development by Bristol-Myers Squibb in the early 2000s.[1][2] While it demonstrated significant promise in preclinical evaluations, its clinical development was ultimately discontinued. This document will delve into its performance characteristics, supported by experimental data, and place it in the context of current therapeutic options.
The Coagulation Cascade and the Role of Factor Xa
The formation of a blood clot is a complex process orchestrated by the coagulation cascade, which is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa (FXa) is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin to thrombin, the final enzyme in the cascade that cleaves fibrinogen to form fibrin, the structural basis of a clot. Direct FXa inhibitors exert their anticoagulant effect by binding to the active site of FXa, thereby preventing the generation of thrombin and subsequent clot formation.
Comparative Analysis of In Vitro Potency and Selectivity
The efficacy of a direct FXa inhibitor is fundamentally determined by its potency, quantified by the inhibition constant (Kᵢ), where a lower value signifies a stronger binding affinity to FXa. Equally critical is its selectivity—the ability to inhibit FXa preferentially over other structurally similar serine proteases, which is essential for minimizing off-target effects and enhancing the safety profile.
Table 1: In Vitro Potency Against Human Factor Xa
| Compound | Kᵢ for Human Factor Xa (nM) |
| This compound | 0.15[2] |
| Apixaban | 0.08[3] |
| Rivaroxaban | 0.4[4] |
| Edoxaban | 0.561[5] |
Table 2: Comparative Selectivity Profiles (Kᵢ in nM or Fold-Selectivity)
| Protease | This compound[2] | Apixaban[3] | Rivaroxaban[4] | Edoxaban |
| Thrombin | 6000 | >30,000-fold | >10,000-fold | >10,000-fold |
| Trypsin | 60 | >30,000-fold | >10,000-fold | Data not available |
| Plasmin | >35,000 | >30,000-fold | >10,000-fold | Data not available |
| Activated Protein C | 1800 | >30,000-fold | Data not available | Data not available |
| Factor IXa | 2200 | >30,000-fold | Data not available | Data not available |
| Factor VIIa | >15,000 | >30,000-fold | Data not available | Data not available |
| Plasma Kallikrein | 61 | >30,000-fold | Data not available | Data not available |
| Disclaimer: The selectivity data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. |
Pharmacokinetic Profiles: A Comparative Overview
The clinical utility of an oral anticoagulant is heavily influenced by its pharmacokinetic properties, which dictate its absorption, distribution, metabolism, and excretion. Key parameters include oral bioavailability, which determines the fraction of the drug that reaches systemic circulation, and the elimination half-life, which influences the dosing frequency.
Table 3: Key Pharmacokinetic Parameters
| Compound | Oral Bioavailability (%) | Elimination Half-life (hours) |
| This compound (in dogs) | 57%[2] | 7.5[2] |
| Apixaban | ~50% | 12[6] |
| Rivaroxaban | 80-100% (dose-dependent) | 5-9 (young), 11-13 (elderly) |
| Edoxaban | ~62% | 10-14 |
Methodologies for Key In Vitro Assays
The following sections detail the experimental protocols for the primary assays used to characterize direct Factor Xa inhibitors.
Factor Xa Inhibition Assay
This assay quantifies the inhibitory potency of a compound against the enzymatic activity of Factor Xa.
Principle: The assay employs a chromogenic or fluorogenic substrate that is specifically cleaved by Factor Xa. The rate of cleavage, measured by the change in absorbance or fluorescence, is proportional to the enzyme's activity. The presence of an inhibitor reduces this rate.
Experimental Protocol:
-
Preparation: A purified human Factor Xa enzyme solution, a specific chromogenic or fluorogenic substrate (e.g., S-2222), and the test inhibitor at various concentrations are prepared in a suitable assay buffer (e.g., Tris-HCl, pH 7.4).
-
Incubation: The Factor Xa enzyme is pre-incubated with the test inhibitor in a 96-well microplate for a defined period at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the Factor Xa substrate.
-
Data Acquisition: The absorbance or fluorescence is monitored kinetically using a microplate reader.
-
Analysis: The rate of reaction is calculated for each inhibitor concentration, and the data are used to determine the IC₅₀ (the concentration of inhibitor that produces 50% inhibition) and subsequently the Kᵢ value.
Prothrombin Time (PT) Assay
The PT assay is a global coagulation test that assesses the integrity of the extrinsic and common pathways.
Principle: Clotting is initiated in a plasma sample by the addition of a reagent containing tissue factor (thromboplastin) and calcium. The time taken for a fibrin clot to form is measured.
-
Sample Preparation: Whole blood is collected in a 3.2% sodium citrate tube. Platelet-poor plasma is obtained by centrifugation.
-
Assay Performance: The plasma sample and the PT reagent are pre-warmed to 37°C. The reagent is then added to the plasma, and the time to clot formation is recorded in seconds.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a global coagulation test that evaluates the intrinsic and common pathways.
Principle: The intrinsic pathway is activated in a plasma sample by the addition of a reagent containing a contact activator (e.g., silica) and phospholipids. Calcium is then added to initiate clotting, and the time to clot formation is measured.
Experimental Protocol: [9][10]
-
Sample Preparation: Platelet-poor plasma is prepared as described for the PT assay.
-
Assay Performance: The plasma is incubated at 37°C with the aPTT reagent. Calcium chloride is then added to initiate coagulation, and the time to clot formation is recorded in seconds.
Summary and Concluding Remarks
The preclinical data for this compound reveal a potent and highly selective direct Factor Xa inhibitor with a promising pharmacokinetic profile in animal models. Its in vitro potency is on par with, and in some cases superior to, the established direct oral anticoagulants apixaban, rivaroxaban, and edoxaban. However, the discontinuation of its clinical development program means that it lacks the extensive clinical safety and efficacy data that have firmly established the roles of the other agents in the prevention and treatment of thromboembolic disorders. This comparative guide highlights the key preclinical attributes of this compound and provides a valuable reference for researchers in the field of anticoagulant drug discovery.
References
- 1. DPC-423 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. Prothrombin time - Wikipedia [en.wikipedia.org]
- 9. atlas-medical.com [atlas-medical.com]
- 10. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
DPC423 Demonstrates a Favorable Bleeding Profile Compared to Low-Molecular-Weight Heparin
For Immediate Release
A detailed comparison of the novel oral factor Xa inhibitor, DPC423, and the widely used low-molecular-weight heparin (LMWH), enoxaparin, reveals a significant divergence in their effects on bleeding time at therapeutically relevant antithrombotic doses. Experimental data indicates that this compound exhibits a potent antithrombotic effect with a markedly lower impact on bleeding time, suggesting a wider therapeutic window and a potentially improved safety profile for the prevention of arterial thrombosis.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key experimental data, detailing methodologies, and illustrating the underlying mechanisms of action.
Quantitative Comparison of Bleeding Time Effects
A pivotal preclinical study in a rabbit model of arterial thrombosis and hemostasis provides a direct comparison of the bleeding time effects of this compound and the low-molecular-weight heparin, enoxaparin. The data, summarized below, highlights the differential impact of these two anticoagulants on bleeding at their maximum antithrombotic doses.
| Compound | Maximum Antithrombotic Dose | Percent Change in Cuticle Bleeding Time (mean ± SE) |
| Vehicle | N/A | -3 ± 2% |
| This compound | 0.6 mg/kg/h i.v. | 5 ± 4% [1][2] |
| Enoxaparin (LMWH) | 0.4 mg/kg/h i.v. | 4 ± 3%[1][2] |
| Argatroban (control) | 0.13 mg/kg/h i.v. | 88 ± 12%[1][2] |
| Heparin (control) | Not specified in direct comparison | 69 ± 13%[1][2] |
Table 1: Comparison of cuticle bleeding time effects of this compound, enoxaparin, and other anticoagulants in rabbits. Data shows that at their maximum antithrombotic doses, both this compound and enoxaparin produced a minimal increase in bleeding time compared to the vehicle control, and significantly less than the direct thrombin inhibitor argatroban and unfractionated heparin.[1][2]
Mechanism of Action: A Tale of Two Pathways
The distinct effects of this compound and low-molecular-weight heparin on bleeding time can be attributed to their different mechanisms of action within the coagulation cascade.
This compound is a direct, competitive, and selective inhibitor of Factor Xa (FXa).[1][2][3] By binding directly to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, a key step in the formation of a fibrin clot.[4][5] This targeted inhibition of a single coagulation factor contributes to its potent antithrombotic effect.
In contrast, low-molecular-weight heparins, such as enoxaparin, exert their anticoagulant effect indirectly. They bind to and activate antithrombin III (ATIII), a natural inhibitor of several coagulation factors.[6][7][8] The LMWH-ATIII complex has a high affinity for inhibiting Factor Xa, but a much-reduced ability to inhibit thrombin compared to unfractionated heparin.[6][8][9] This more targeted action on Factor Xa is believed to contribute to the improved safety profile of LMWHs compared to older heparins.
Figure 1: Coagulation cascade and points of inhibition.
Experimental Protocols
The quantitative data presented in this guide was derived from a well-established preclinical model of hemostasis.
Rabbit Cuticle Bleeding Time Model
Objective: To assess the in vivo effect of anticoagulant compounds on primary hemostasis.
Animal Model: Anesthetized or heavily sedated rabbits are used for this procedure to prevent movement and discomfort.[1]
Procedure:
-
The rabbit is positioned in lateral recumbency.
-
Any hair covering the nails is removed.
-
A guillotine-type nail clipper is used to make a clean transection of the apex of the nail cuticle, just into the quick, to induce a free flow of blood.[1]
-
Care is taken to ensure the cut is not too deep (indicated by an arterial pulse) or too shallow (indicated by only a few drops of blood).[1]
-
A stopwatch is started immediately upon transection.
-
The nail is allowed to bleed freely without blotting or disturbing the forming clot.
-
The time from the initial cut until the cessation of bleeding is recorded as the cuticle bleeding time.[1]
-
Following the measurement, the nail is cauterized to prevent re-bleeding.[1]
Data Analysis: The bleeding time for each animal in a treatment group is recorded. The percent change in bleeding time from a vehicle-treated control group is then calculated to determine the effect of the test compound.
Figure 2: Workflow for Rabbit Cuticle Bleeding Time Assay.
Conclusion
The available experimental data strongly suggests that this compound, a direct Factor Xa inhibitor, offers a significant advantage over low-molecular-weight heparin in terms of its bleeding time profile. At doses that achieve maximal antithrombotic efficacy, this compound demonstrates a negligible effect on bleeding time, comparable to that of the vehicle control. This dissociation between antithrombotic activity and bleeding risk positions this compound as a promising oral anticoagulant candidate with the potential for a superior safety profile in the prevention and treatment of thrombotic disorders. Further clinical investigation is warranted to confirm these findings in human subjects.
References
- 1. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. The thrombocytopenic rabbit bleeding time model to evaluate the in vivo hemostatic efficacy of platelets and platelet substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Evaluation of a Factor Xa-Based Clotting Time Test for Enoxaparin: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eclinpath.com [eclinpath.com]
- 7. hemopet.org [hemopet.org]
- 8. research.unsw.edu.au [research.unsw.edu.au]
- 9. An Evaluation of a Factor Xa-Based Clotting Time Test for Enoxaparin: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of DPC423: A Guide to Potency and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and pharmacokinetic profile of DPC423, a potent and selective Factor Xa (FXa) inhibitor, across various preclinical species. To offer a broader context for drug development, this guide also includes comparative data for other well-established FXa inhibitors: apixaban, rivaroxaban, and edoxaban. The information is presented to facilitate informed decision-making in anticoagulant drug research and development.
In Vitro Potency: A Cross-Species Look at FXa Inhibition
This compound demonstrates high potency against Factor Xa, the key enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. A cross-species comparison of its inhibitory activity reveals variations that are critical for translating preclinical findings.
Table 1: In Vitro Potency (Ki in nM) of FXa Inhibitors Across Species
| Compound | Human | Rabbit | Rat | Dog |
| This compound | 0.15[1][2] | 0.3[1] | 2.35 | 1.2 |
| Apixaban | 0.08 | 0.16 | - | - |
| Rivaroxaban | 0.4 | - | - | - |
| Edoxaban | 0.561 | - | - | - |
| Data for Apixaban, Rivaroxaban, and Edoxaban are included for comparative purposes. A hyphen (-) indicates that data was not readily available in the searched literature. |
Pharmacokinetic Profiles: Bioavailability and Disposition Across Species
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion, have been characterized in several preclinical models. Understanding these parameters is essential for predicting human pharmacokinetics and designing clinical trials.
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose | Cmax | Tmax (h) | AUC | Oral Bioavailability (%) | Clearance (L/kg/h) | Half-life (h) |
| Dog | - | - | - | - | 57[2] | 0.24[2] | 7.5[2] |
| Rabbit | 1, 3, 10 mg/kg | Dose-dependent increase in carotid blood flow[1] | - | - | - | - | - |
| Rat | - | - | - | - | - | - | - |
| Human | - | - | - | - | Orally bioavailable[2] | - | Long plasma half-life[2] |
| A hyphen (-) indicates that specific quantitative data was not readily available in the searched literature. |
Table 3: Comparative Oral Pharmacokinetic Parameters of Alternative FXa Inhibitors
| Compound | Species | Oral Bioavailability (%) | Clearance (L/h/kg) | Half-life (h) |
| Apixaban | Rat | ~50 or greater | ~0.9 | - |
| Dog | ~50 or greater | ~0.04 | - | |
| Chimpanzee | ~50 or greater | ~0.018 | - | |
| Rivaroxaban | Rat | 57-66 | - | - |
| Dog | 60-86 | - | - | |
| Human | 80-100 (10 mg) | - | 7-13 | |
| Edoxaban | Human | ~62 | ~22 (Total) | 10-14 |
| A hyphen (-) indicates that data was not readily available in the searched literature. |
In Vivo Efficacy: Antithrombotic Activity in Preclinical Models
The antithrombotic efficacy of this compound has been demonstrated in established animal models of thrombosis. These studies provide crucial in vivo validation of its mechanism of action.
Table 4: In Vivo Antithrombotic Activity of this compound
| Species | Model | Endpoint | Result |
| Rabbit | Arteriovenous Shunt Thrombosis | IC50 | 150 nM[2] |
| Rat | Arteriovenous Shunt Thrombosis | IC50 | 470 nM[2] |
| Rabbit | Electrically Induced Carotid Artery Thrombosis | Antithrombotic Effect | Dose-dependent increase in carotid blood flow at 1, 3, and 10 mg/kg p.o.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Factor Xa Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of a test compound against purified Factor Xa.
Materials:
-
Purified human, rabbit, rat, or dog Factor Xa
-
Chromogenic or fluorogenic Factor Xa substrate
-
Assay buffer (e.g., Tris-HCl buffer with salts and a carrier protein)
-
Test compound (this compound or alternatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate concentration of Factor Xa, and the diluted test compound or vehicle control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Factor Xa substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
Oral Bioavailability Study in Dogs
Objective: To determine the oral bioavailability of a test compound in dogs.
Materials:
-
Test compound (this compound) formulated for oral and intravenous administration
-
Beagle dogs
-
Catheters for blood collection
-
Anticoagulant (e.g., heparin or EDTA)
-
Analytical method for quantifying the test compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the dogs overnight before dosing.
-
Administer a single intravenous (IV) dose of the test compound to a group of dogs.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose) via an indwelling catheter.
-
After a suitable washout period, administer a single oral dose of the test compound to the same group of dogs.
-
Collect blood samples at the same predetermined time points as the IV study.
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
Calculate the Area Under the Curve (AUC) for both the IV and oral administration routes.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Electrically Induced Carotid Artery Thrombosis Model in Rabbits
Objective: To evaluate the in vivo antithrombotic efficacy of a test compound in a rabbit model of arterial thrombosis.
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., ketamine and xylazine)
-
Bipolar electrode
-
Constant current stimulator
-
Doppler flow probe
-
Test compound (this compound) for administration (e.g., intravenous infusion or oral gavage)
Procedure:
-
Anesthetize the rabbit and expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test compound or vehicle control to the rabbit.
-
Induce thrombosis by applying a controlled electrical current to the arterial wall using a bipolar electrode.[3]
-
Continuously monitor carotid blood flow for a defined period (e.g., 90 minutes) to assess the extent of thrombus formation and potential occlusion.[3]
-
The primary endpoint is typically the maintenance of carotid artery blood flow or the prevention of complete occlusion. Efficacy can be expressed as the dose required to achieve a certain level of antithrombotic effect (e.g., ED50).
Cuticle Bleeding Time Assay in Rabbits
Objective: To assess the effect of a test compound on primary hemostasis by measuring the time to cessation of bleeding from a standardized cuticle incision.
Materials:
-
New Zealand White rabbits
-
Anesthetics or sedatives
-
Nail clippers (guillotine type)
-
Stopwatch
-
Filter paper
Procedure:
-
Anesthetize or sedate the rabbit to minimize distress and movement.
-
Administer the test compound or vehicle control.
-
Make a standardized incision in the nail quick using a guillotine-type nail clipper to induce bleeding.
-
Start a stopwatch immediately upon incision.
-
Gently blot the blood drop at regular intervals (e.g., every 15-30 seconds) with filter paper without touching the incision site.
-
The bleeding time is the time from the incision until bleeding stops, as evidenced by the absence of blood on the filter paper.
-
Compare the bleeding time in the treated group to the control group to assess the compound's effect on hemostasis.[1]
Visualizing Pathways and Processes
To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. Nonpeptide factor Xa inhibitors III: effects of this compound, an orally-active pyrazole antithrombotic agent, on arterial thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
Validating DPC423's Mechanism of Action: A Comparative Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic properties of DPC423, a potent and selective Factor Xa (FXa) inhibitor. Through a detailed comparison with other established anticoagulants, this document aims to validate the mechanism of action of this compound and highlight its potential as a therapeutic agent. The experimental data presented herein is intended to support researchers in their evaluation of this compound for further drug development.
Executive Summary
This compound is a direct, competitive, and highly selective inhibitor of coagulation Factor Xa.[1] Kinetic studies have demonstrated its sub-nanomolar potency in inhibiting human FXa, positioning it as a promising candidate for anticoagulant therapy. This guide compares the kinetic profile of this compound with that of other direct FXa inhibitors, such as rivaroxaban and apixaban, an indirect FXa inhibitor (enoxaparin), and a direct thrombin inhibitor (argatroban). The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols, substantiates the mechanism of action of this compound and provides a robust framework for its evaluation.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, a critical enzyme in the coagulation cascade. FXa is the component of the prothrombinase complex, which is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[1] Its mechanism is characterized by competitive inhibition, meaning it competes with the natural substrate (prothrombin) for the active site of FXa.[1]
// Nodes Prothrombin [label="Prothrombin (Factor II)", fillcolor="#F1F3F4"]; Thrombin [label="Thrombin (Factor IIa)", fillcolor="#F1F3F4"]; Fibrinogen [label="Fibrinogen", fillcolor="#F1F3F4"]; Fibrin [label="Fibrin Clot", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FXa [label="Factor Xa", fillcolor="#FBBC05"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prothrombinase [label="Prothrombinase Complex", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FXa -> Prothrombinase [label="Forms"]; Prothrombinase -> Thrombin [label="Activates"]; Thrombin -> Fibrinogen [label="Cleaves"]; Fibrinogen -> Fibrin; this compound -> FXa [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: this compound inhibits Factor Xa, blocking thrombin generation.Comparative Kinetic and Pharmacodynamic Data
The following table summarizes the key kinetic and pharmacodynamic parameters of this compound in comparison to other selected anticoagulants.
| Parameter | This compound | Rivaroxaban | Apixaban | Enoxaparin | Argatroban |
| Target | Factor Xa | Factor Xa | Factor Xa | Factor Xa (indirectly, via Antithrombin III) | Thrombin (Factor IIa) |
| Mechanism | Direct, Competitive Inhibitor | Direct, Competitive Inhibitor | Direct, Competitive Inhibitor | Indirect Inhibitor | Direct, Competitive Inhibitor |
| Ki (human) | 0.15 nM (FXa)[1] | 0.4 nM (FXa)[2][3] | 0.08 nM (FXa)[1] | Not Applicable | ~39 nM (Thrombin)[4] |
| IC50 | 150 nM (rabbit, AV shunt)[1] | 2.1 nM (prothrombinase activity)[2][5] | Not specified | 0.6-1.0 IU/mL (anti-Xa activity, therapeutic range)[6][7] | Not specified |
| Effect on PT | Increases | Increases | Minimal effect | Minimal effect | Increases |
| Effect on aPTT | Increases | Increases | Minimal effect | Increases | Increases |
| Oral Bioavailability | 57% (in dogs)[1] | 80-100% (10 mg tablet)[2] | >50%[8] | Not orally bioavailable | Not orally bioavailable |
| Half-life | 7.5 h (in dogs)[1] | 5-9 h (young), 11-13 h (elderly)[9] | 10-14 h[8] | ~4.5 h | ~45 min[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Factor Xa Inhibition Constant (Ki)
This protocol describes a method for determining the inhibition constant (Ki) of a competitive inhibitor of Factor Xa using a chromogenic substrate.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
Test inhibitor (this compound or comparator) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human Factor Xa to each well.
-
Add the different concentrations of the test inhibitor to the wells containing Factor Xa. Include control wells with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of the chromogenic FXa substrate to all wells.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocities (V) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated platelet-poor plasma (PPP) from human donors
-
PT reagent (containing tissue factor and calcium chloride)
-
Coagulometer or a water bath and stopwatch
-
Test inhibitor at various concentrations
Procedure:
-
Prepare dilutions of the test inhibitor in saline or an appropriate vehicle.
-
Add a defined volume of the inhibitor dilution to the PPP and incubate at 37°C for a specified time.
-
Pre-warm the PT reagent to 37°C.
-
Add the pre-warmed PT reagent to the plasma-inhibitor mixture.
-
Start the timer immediately upon addition of the PT reagent.
-
Record the time in seconds for a fibrin clot to form. This is the prothrombin time.
-
Perform the assay in triplicate for each inhibitor concentration and for the control (no inhibitor).
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated platelet-poor plasma (PPP) from human donors
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer or a water bath and stopwatch
-
Test inhibitor at various concentrations
Procedure:
-
Prepare dilutions of the test inhibitor in saline or an appropriate vehicle.
-
Add a defined volume of the inhibitor dilution to the PPP.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate at 37°C for a specified time (e.g., 3-5 minutes) to activate the contact factors.
-
Pre-warm the CaCl2 solution to 37°C.
-
Add the pre-warmed CaCl2 solution to the mixture to initiate clotting.
-
Start the timer immediately upon addition of the CaCl2 solution.
-
Record the time in seconds for a fibrin clot to form. This is the activated partial thromboplastin time.
-
Perform the assay in triplicate for each inhibitor concentration and for the control (no inhibitor).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Inhibitor [label="Prepare Inhibitor Dilutions", fillcolor="#F1F3F4"]; Incubate_FXa [label="Incubate with Factor Xa", fillcolor="#FBBC05"]; Add_Substrate [label="Add Chromogenic Substrate", fillcolor="#FBBC05"]; Measure_Absorbance [label="Measure Absorbance at 405 nm", fillcolor="#F1F3F4"]; Calculate_Ki [label="Calculate Ki", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Plasma [label="Prepare Plasma Samples with Inhibitor", fillcolor="#F1F3F4"]; PT_Assay [label="Perform PT Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aPTT_Assay [label="Perform aPTT Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Clotting_Times [label="Record Clotting Times", fillcolor="#F1F3F4"]; Analyze_Data [label="Analyze and Compare Data", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Inhibitor; Prepare_Inhibitor -> Incubate_FXa; Incubate_FXa -> Add_Substrate; Add_Substrate -> Measure_Absorbance; Measure_Absorbance -> Calculate_Ki; Start -> Prepare_Plasma; Prepare_Plasma -> PT_Assay; Prepare_Plasma -> aPTT_Assay; PT_Assay -> Record_Clotting_Times; aPTT_Assay -> Record_Clotting_Times; Record_Clotting_Times -> Analyze_Data; Calculate_Ki -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for kinetic and coagulation assays.Conclusion
The kinetic data and pharmacodynamic profile of this compound strongly support its mechanism of action as a potent, selective, and direct inhibitor of Factor Xa. Its sub-nanomolar Ki value for human FXa is comparable to, and in some cases more potent than, other clinically successful direct FXa inhibitors like rivaroxaban and apixaban. The observed effects on prolonging PT and aPTT are consistent with the inhibition of a key enzyme in the common coagulation pathway.
This comparative guide provides the necessary data and experimental context for researchers and drug development professionals to objectively evaluate this compound. The detailed protocols offer a foundation for reproducing and expanding upon these findings. Based on its compelling kinetic profile, this compound warrants further investigation as a potential therapeutic agent for the prevention and treatment of thromboembolic disorders.
References
- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LMWH Therapeutic Range and Monitoring, Anticoagulation Clinic | UC San Diego Health [health.ucsd.edu]
- 8. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 9. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban [pubmed.ncbi.nlm.nih.gov]
- 10. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Investigational Factor Xa Inhibitor DPC423 Versus the Veteran Anticoagulant Warfarin
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the safety profiles of DPC423, an investigational direct factor Xa inhibitor, and warfarin, a long-standing vitamin K antagonist. This comparison is based on available preclinical data for this compound and extensive clinical data for warfarin, highlighting the differing stages of development and the inherent limitations of comparing preclinical and clinical findings.
Executive Summary
This compound, a potent and selective factor Xa inhibitor, demonstrated a promising preclinical safety profile characterized by a dissociation of its antithrombotic effects from a significant increase in bleeding time in animal models. In contrast, warfarin, a widely used oral anticoagulant for decades, exhibits a well-documented but narrow therapeutic window, with a significant risk of bleeding complications that necessitates regular monitoring. While direct comparative clinical data is unavailable due to the discontinuation of this compound's development, this guide synthesizes the existing preclinical data for this compound and the extensive clinical safety data for warfarin to provide a comparative overview.
Mechanism of Action
The differing safety profiles of this compound and warfarin are rooted in their distinct mechanisms of action within the coagulation cascade.
This compound: Direct Factor Xa Inhibition
This compound directly, competitively, and selectively inhibits Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of clot formation. This direct and targeted action is hypothesized to lead to a more predictable anticoagulant response.
Warfarin: Vitamin K Antagonism
Warfarin exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex 1 (VKORC1). This inhibition prevents the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1] Without this modification, these clotting factors are biologically inactive, leading to a reduction in the overall procoagulant state.
References
DPC423: A Comparative Benchmark Against Next-Generation Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), particularly the next-generation Factor Xa (FXa) inhibitors. These agents offer significant advantages over traditional therapies, including predictable pharmacokinetics and a reduced need for routine monitoring. DPC423, an early-stage, potent, and selective FXa inhibitor, showed considerable promise in preclinical and initial clinical studies. This guide provides a detailed comparative analysis of this compound against the next-generation FXa inhibitors that have successfully reached the market: rivaroxaban, apixaban, and edoxaban. The comparison focuses on key preclinical and pharmacodynamic parameters to offer insights into the evolution of FXa inhibitor development. While this compound's clinical development was discontinued, its profile serves as a valuable benchmark for understanding the stringent criteria for success in this competitive therapeutic area.
Data Presentation
The following tables summarize the key preclinical and pharmacodynamic parameters of this compound and the next-generation Factor Xa inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. Trypsin |
| This compound | Human FXa | 0.15 [1] | >40,000-fold [1] | ~400-fold [1] |
| Rivaroxaban | Human FXa | 0.4 | >10,000-fold | >10,000-fold |
| Apixaban | Human FXa | 0.08[2] | >30,000-fold[2] | >30,000-fold |
| Edoxaban | Human FXa | 0.56 | >10,000-fold | >10,000-fold |
Note: Ki (inhibition constant) is a measure of potency; a lower value indicates higher potency. Selectivity is the ratio of Ki values for off-target proteases versus the target (FXa).
Table 2: In Vitro Anticoagulant Activity
| Compound | Assay | Concentration to Double Clotting Time (µM) |
| This compound | Prothrombin Time (PT) | 3.1 [1] |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 [1] | |
| Rivaroxaban | Prothrombin Time (PT) | ~0.2-0.4 (assay dependent) |
| Activated Partial Thromboplastin Time (aPTT) | ~0.5-1.0 (assay dependent) | |
| Apixaban | Prothrombin Time (PT) | ~3.6 |
| Activated Partial Thromboplastin Time (aPTT) | ~7.4 | |
| Edoxaban | Prothrombin Time (PT) | ~0.256 |
| Activated Partial Thromboplastin Time (aPTT) | ~0.508 |
Note: These values can vary depending on the specific reagents and instrumentation used in the assays.
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Plasma Half-life (hours) |
| This compound | 57 (in dogs) [1] | 7.5 (in dogs), 27-35 (preliminary human data) [1] |
| Rivaroxaban | 80-100 (10 mg dose) | 5-9 (young subjects), 11-13 (elderly) |
| Apixaban | ~50 | ~12 |
| Edoxaban | ~62 | 10-14 |
Mandatory Visualization
Factor Xa Signaling Pathway
Caption: The central role of Factor Xa in the coagulation cascade.
Experimental Workflow: Prothrombin Time (PT) Assay
Caption: Workflow for the Prothrombin Time (PT) assay.
Experimental Workflow: Activated Partial Thromboplastin Time (aPTT) Assay
Caption: Workflow for the aPTT assay.
Logical Relationship: this compound vs. Next-Generation FXa Inhibitors
References
Safety Operating Guide
Navigating the Safe Disposal of DPC423 in a Laboratory Setting
In the absence of a specific Safety Data Sheet (SDS) for the investigational factor Xa inhibitor DPC423, it is imperative that researchers, scientists, and drug development professionals handle its disposal with a high degree of caution, treating it as a potent and hazardous chemical waste. Adherence to stringent disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. The following guidelines, synthesized from best practices for the disposal of cytotoxic and antineoplastic agents, provide a comprehensive framework for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult your institution's specific protocols and the Environmental Health and Safety (EHS) office.[1] All materials that have come into contact with this compound must be considered potentially contaminated and handled as hazardous waste.[1]
Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn when handling this compound waste:
-
Gloves: Double chemotherapy gloves are recommended for maximum protection.[2] Gloves should be changed immediately if contaminated, torn, or punctured, and at least every hour during handling procedures.[2]
-
Gown: A solid-front barrier gown should be worn.[2]
-
Eye Protection: Safety goggles or a full-face shield are necessary to protect against splashes.[2]
-
Respiratory Protection: For operations with a potential for aerosolization, an appropriate respirator should be used.
Step-by-Step Disposal Procedures
-
Waste Segregation: At the point of generation, meticulously segregate this compound waste from other laboratory waste streams. Do not mix antineoplastic or potent compound waste with other hazardous chemical waste.[2]
-
Waste Categorization and Containerization: Proper containerization is critical to prevent leaks and spills. The table below outlines the appropriate containers for different types of this compound waste.
| Waste Type | Description | Recommended Container |
| Bulk Waste | Unused or expired this compound, residual amounts in syringes (even as little as 0.1 ml), and heavily contaminated items. | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container. [2] |
| Trace Waste | Items with minimal residual contamination, such as empty vials, syringes (with no visible drug), contaminated gloves, absorbent pads, and other disposable items. | Yellow chemotherapy waste container. [2] |
| Sharps Waste | Needles and syringes that are completely empty of this compound. | Red sharps container. [2] If any residual drug is present, the syringe must be disposed of as bulk waste in a black container.[2] |
-
Container Management:
-
All waste containers must be made of a compatible material and have tightly fitting caps.[3]
-
Keep containers closed at all times except when adding waste.[3]
-
Label all containers clearly with a hazardous waste label as per your institution's policy.[2]
-
Do not overfill containers; they should be sealed when approximately three-quarters full.[1]
-
-
Decontamination of Work Surfaces:
-
Final Disposal:
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of laboratory waste contaminated with this compound.
By adhering to these rigorous procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Personal protective equipment for handling DPC423
Precautionary Measures and Personal Protective Equipment (PPE)
All handling of DPC423, including weighing, reconstitution, and administration, should be conducted within a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure. Standard operating procedures for handling hazardous drugs should be strictly followed.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| PPE Category | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated and every 30 minutes during continuous handling. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric is mandatory. Gowns should be discarded as hazardous waste after each use or if contaminated. |
| Respiratory | For procedures with a high risk of aerosolization (e.g., sonication, vortexing), a NIOSH-approved respirator (e.g., N95) should be used in addition to a ventilated enclosure. |
Spill Management Protocol
In the event of a this compound spill, immediate action is crucial to prevent exposure and contamination. Spill kits specifically designed for hazardous drugs should be readily accessible in all areas where this compound is handled.
Table 2: this compound Spill Cleanup Procedure
| Step | Action |
| 1 | Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone. |
| 2 | Don PPE: Put on the full PPE ensemble from the hazardous drug spill kit, including double gloves, gown, eye protection, and a respirator. |
| 3 | Containment: For liquid spills, use absorbent pads from the spill kit to cover and contain the spill. For powder spills, gently cover with damp absorbent pads to avoid generating dust. |
| 4 | Cleanup: Working from the outer edge of the spill inward, carefully collect all contaminated materials using scoops and place them into a designated hazardous waste bag. |
| 5 | Decontamination: Clean the spill area three times with a deactivating agent (e.g., 10% bleach solution), followed by a rinse with sterile water. |
| 6 | Disposal: Seal the hazardous waste bag and place it in a designated hazardous waste container for incineration. |
Disposal of this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines. This includes empty vials, used PPE, and all spill cleanup materials.
Table 3: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Should be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a clearly labeled, puncture-resistant hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Place in a designated, sealed, and labeled hazardous waste bag immediately after use. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Solidifiers may be used to reduce the risk of spills. |
Experimental Workflow and Handling Diagrams
To ensure procedural clarity and minimize handling errors, the following diagrams illustrate the recommended workflows for preparing a this compound solution and the subsequent disposal of contaminated waste.
Caption: Workflow for the safe preparation of a this compound solution.
Caption: Step-by-step process for the safe disposal of this compound-contaminated waste.
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
